Cyclo(Pro-Leu)
Description
Overview of Diketopiperazines as Bioactive Cyclic Peptides
Diketopiperazines (DKPs), also known as cyclic dipeptides, are the simplest cyclic forms of peptides found in nature nih.govresearchgate.net. They are formed by the condensation of two amino acids, creating a stable 2,5-diketopiperazine ring structure researchgate.netfrontiersin.org. DKPs are widespread in nature, being produced by a broad range of organisms including fungi, bacteria, plants, and animals researchgate.netfrontiersin.orgnih.gov.
These compounds are recognized for their structural diversity and a wide array of biological and pharmacological activities nih.govresearchgate.netfrontiersin.org. Their cyclic structure provides enhanced stability compared to linear peptides, making them more resistant to enzymatic degradation nih.gov. The rigid conformation of the DKP scaffold allows them to interact with various biological targets with high affinity and specificity nih.govfrontiersin.org. Research has explored DKPs for potential activities including anticancer, antibacterial, antiviral, antithrombotic, neuroprotective, and analgesic effects researchgate.netnih.govmdpi.com. They have also been implicated in biological processes such as quorum sensing and cell-cell signaling mdpi.com.
Proline-containing DKPs, such as Cyclo(Pro-Leu), are particularly common in nature and are noted for their structural complexity and impressive bioactivities mdpi.com. The presence of proline introduces additional conformational rigidity and functional value to the DKP structure nih.gov.
Here is a table summarizing some reported bioactivities of diketopiperazines:
| Bioactivity | Examples of Associated DKPs |
| Anticancer | Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-L-Pro), Cyclo(L-Ile-L-Pro), Cyclo(L-Phe-2-OH-d-Pro), Cyclo(Gly-His) nih.govmdpi.commdpi.com |
| Antibacterial | Cyclo(L-Leu-L-Pro), Cyclo(dehydroAla-Leu), cis-cyclo(prolyl-valyl), Cyclo(His-Leu), Cyclo(Phe-Pro), Cyclo(Trp-Pro), Cyclo(Trp-Trp), Cyclo(Gly-His) vulcanchem.comfrontiersin.orgcaymanchem.comitjfs.com |
| Antifungal | Cyclo(Pro-Leu), Cyclo(L-Leu-L-Pro), Cyclo(Phe-Pro), Cyclo(His-Phe), Cyclo(His-Tyr) vulcanchem.comfrontiersin.orgitjfs.comfrontiersin.org |
| Antiviral | Cyclo(Leu-Pro), Cyclo(Phe-Pro), Cyclo(Phe-Tyr), Cyclo(Ala-Ile) frontiersin.orgitjfs.com |
| Neuroprotective | Diketopiperazines in general researchgate.netnih.gov |
| Antithrombotic | Diketopiperazines in general researchgate.netnih.gov |
| Analgesic | Diketopiperazines in general researchgate.netnih.gov |
| Nematicidal | Cyclo(Pro-Leu), Cyclo(D-Pro-L-Leu), Cyclo(L-Pro-L-Leu) vulcanchem.commdpi.commdpi.comresearchgate.net |
| Anti-inflammatory | Cyclo(Pro-Ile), Cyclo(Pro-Leu), Cyclo(Pro-Trp) nih.govmdpi.com |
| Quorum Sensing | Cyclo(L-Pro-L-Leu) frontiersin.org |
| Anti-biofilm | Diketopiperazines in general mdpi.com |
| α-glucosidase inhibitor | Cyclo(dehydroAla-Leu), cis-cyclo(prolyl-valyl) frontiersin.org |
Historical Context of Cyclo(Pro-Leu) Research and Discovery
Diketopiperazines were first discovered in 1880 and were later studied by E. Fischer nih.gov. Initially, they were sometimes considered protein artifacts or degradation products nih.gov. However, their significance as essential metabolic intermediates and bioactive compounds has become increasingly recognized nih.gov.
Cyclo(Pro-Leu) itself has been isolated and identified from various natural sources, including bacteria such as Achromobacter xylosoxidans, Pseudomonas putida, Lactobacillus plantarum, and Streptomyces sp. mdpi.com. It has also been found in tunicate-derived Streptomyces sp. nih.govmdpi.com and Pseudomonas sesami frontiersin.org. The identification of Cyclo(Pro-Leu) from these diverse sources highlights its widespread occurrence in nature.
Early research on Cyclo(Pro-Leu) likely emerged as part of broader investigations into the chemistry and biological activities of diketopiperazines isolated from microbial and other natural sources. Its identification from specific bacterial strains, such as Streptomyces sp. KH-614, led to studies exploring its activity against pathogens like vancomycin-resistant enterococci (VRE) and fungi caymanchem.comfrontiersin.org.
Significance of Cyclo(Pro-Leu) in Contemporary Natural Products Research
Cyclo(Pro-Leu) holds significant importance in contemporary natural products research due to its diverse biological activities and its potential as a lead compound for the development of new therapeutic agents and biocontrol agents. Its natural occurrence in various microorganisms, including those from unique environments like Antarctic soil, underscores its ecological relevance and potential for novel bioactivities mdpi.comresearchgate.net.
Research findings have demonstrated the activity of Cyclo(Pro-Leu) against a range of organisms. For instance, Cyclo(L-Leu-L-Pro) isolated from Streptomyces sp. KH-614 has shown activity against twelve strains of vancomycin-resistant enterococci (VRE) with minimum inhibitory concentration (MIC) values as low as 12.5 µg/ml for certain E. faecalis strains caymanchem.com. It has also exhibited antifungal activity against organisms like Candida albicans and Trichophyton rubrum vulcanchem.comfrontiersin.org.
Furthermore, Cyclo(Pro-Leu) has demonstrated nematicidal activity, inhibiting the hatching of eggs and causing mortality in juvenile stages of nematodes such as Meloidogyne incognita vulcanchem.commdpi.commdpi.comresearchgate.net. Studies have shown that the mortality rate of M. incognita juveniles reached 84.3% after 72 hours of exposure to 67.5 mg/L of Cyclo(L-Pro-L-Leu) mdpi.comresearchgate.net. The compound has also shown inhibitory effects on the proliferation of certain cancer cell lines, including HCT-116, HepG2, and MCF-7, although with varying potency depending on the specific stereoisomer nih.govmdpi.com.
The presence of proline in Cyclo(Pro-Leu) contributes to its structural rigidity and stability, which are advantageous properties for potential drug development nih.gov. Its role as a bacterial metabolite and marine metabolite further highlights its significance in the chemical ecology of these environments nih.gov.
Detailed research findings on the nematicidal activity of Cyclo(L-Pro-L-Leu) against Meloidogyne incognita are presented in the table below:
| Concentration of Cyclo(L-Pro-L-Leu) (mg/L) | J2 Mortality Rate after 72 h (%) | Egg-Hatching Rate after 8 days (%) (compared to control) | Source |
| 67.5 | 84.30 | Not specified in detail for this concentration | mdpi.comresearchgate.net |
| 135 | 100 | Not specified in detail for this concentration | mdpi.com |
| 125 | Not specified | 24.91 | mdpi.com |
| 500 | Not specified | 18.57 | mdpi.com |
| 1000 | Not specified | 10.70 | mdpi.com |
| 2000 | Not specified | 9.74 | mdpi.comresearchgate.net |
| Control (sterile distilled water) | Not specified | 53.11 | mdpi.comresearchgate.net |
Note: Data compiled from multiple sources; specific conditions and experimental setups may vary.
Scope and Research Trajectories of Cyclo(Pro-Leu) Studies
The research on Cyclo(Pro-Leu) spans various academic disciplines, reflecting its diverse properties. Current and future research trajectories are likely to focus on several key areas:
Antimicrobial and Antifungal Research: Given its demonstrated activity against bacteria, including drug-resistant strains, and fungi, further research aims to understand the mechanisms of action and explore its potential as a source for novel antimicrobial and antifungal agents vulcanchem.comfrontiersin.orgcaymanchem.comfrontiersin.org. Studies on different stereoisomers of Cyclo(Leu-Pro) have shown differential antifungal activities, suggesting the importance of stereochemistry in its biological effects frontiersin.org.
Nematicidal Applications: The efficacy of Cyclo(Pro-Leu) against plant-parasitic nematodes like Meloidogyne incognita indicates its potential for development as a biocontrol agent in agriculture vulcanchem.commdpi.commdpi.comresearchgate.net. Research continues to investigate its effectiveness and optimize its use in controlling nematode infestations.
Anticancer Potential: While initial studies show some inhibitory effects on cancer cell lines, further research is needed to fully understand the mechanisms and potential therapeutic applications in oncology nih.govmdpi.comitjfs.com.
Role in Biological Systems: Investigations into the natural production of Cyclo(Pro-Leu) by various microorganisms contribute to understanding its ecological role, such as in microbial interactions, quorum sensing, or defense mechanisms frontiersin.orgnih.gov.
Structure-Activity Relationship Studies: Analyzing the relationship between the structure of Cyclo(Pro-Leu) and its various biological activities is crucial for designing and synthesizing analogs with improved potency, selectivity, and desired properties. The study of different stereoisomers is a key aspect of this research frontiersin.orgmdpi.com.
Synthetic Methods: Development of efficient synthetic routes for producing Cyclo(Pro-Leu) and its derivatives is important for research and potential large-scale applications mdpi.com.
Analytical Methods: Research also involves developing and refining analytical techniques, such as mass spectrometry and NMR spectroscopy, for the identification, quantification, and stereochemical characterization of Cyclo(Pro-Leu) in complex biological samples researchgate.netnih.govresearchgate.netmdpi.com.
The rigid and stable nature of the diketopiperazine scaffold makes Cyclo(Pro-Leu) an attractive subject for research into peptide stability and its implications for biological systems and potential therapeutic applications vulcanchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951384 | |
| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-36-1, 5654-86-4 | |
| Record name | Gancidin W | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Isolation, and Origin of Cyclo Pro Leu
Natural Sources and Distribution
Cyclo(Pro-Leu) is found in several natural sources, primarily microorganisms. Its detection in different microbial genera underscores the importance of these organisms as producers of this cyclic dipeptide.
Microbial Origins: Bacteria and Fungi
A significant number of bacterial and fungal species have been reported to produce cyclo(Pro-Leu). This section details its occurrence within specific microbial groups.
Species belonging to the Streptomyces genus are known producers of cyclo(Pro-Leu). For instance, Streptomyces sp. KH-614, a strain related to Streptomyces lydicus, has been identified as a source of this compound. Cyclo(L-leucyl-L-prolyl) was isolated from the culture medium of Streptomyces sp. KH-614 and identified through spectroscopic data, including MS and NMR. nih.gov Optimal production from this strain was observed when cultured in glucose, polypeptone, and yeast extract (PY) medium for 6 days at 27 degrees C. nih.gov Another Streptomyces strain, Streptomyces misionensis V16R3Y1, has also been reported to produce cyclo(L-Leu-L-Pro). researchgate.net Furthermore, cyclo(L-Leu-L-Pro) has been isolated from a marine tunicate-derived Streptomyces strain. bioaustralis.combioaustralis.com
Here is a table summarizing the Streptomyces sources of Cyclo(Pro-Leu):
| Species Name | Strain/Identifier | Reference |
| Streptomyces sp. | KH-614 | nih.govcaymanchem.comscialert.net |
| Streptomyces misionensis | V16R3Y1 | researchgate.net |
| Streptomyces sp. | Marine tunicate-derived | bioaustralis.combioaustralis.com |
| Streptomyces fungicidicus | Deep-sea bacterium | caymanchem.com |
Various Pseudomonas species are also recognized producers of cyclo(Pro-Leu). Pseudomonas sesami BC42 has been shown to produce three isomers of cyclo(Leu-Pro): cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro). researchgate.netfrontiersin.orgnih.govscilit.com These isomers were identified from the antifungal extract of strain BC42 using preparative thin-layer chromatography and gas chromatography-mass spectrometry. researchgate.netfrontiersin.orgnih.govscilit.com Pseudomonas putida MCCC 1A00316, isolated from Antarctic soil, has been found to produce cyclo(L-Pro-L-Leu). mdpi.comorcid.org Isolation and identification of this compound from P. putida MCCC 1A00316 involved various chromatographic techniques and NMR analysis. mdpi.com Pseudomonas putida WCS358, a plant growth-promoting strain, produces and secretes cyclo(L-Pro-L-Leu) along with other cyclic dipeptides. frontiersin.orgmdpi.comscispace.comresearchgate.net Marine Pseudomonas sp. have also been identified as sources of cyclic peptides, including those structurally related to cyclo(Pro-Leu), isolated from associations with marine organisms like seaweed and sponges. mdpi.comresearchgate.netresearchgate.net
Here is a table summarizing the Pseudomonas sources of Cyclo(Pro-Leu):
| Species Name | Strain/Identifier | Isomers Reported | Reference |
| Pseudomonas sesami | BC42 | L-L, D-D, D-L | researchgate.netfrontiersin.orgnih.govscilit.com |
| Pseudomonas putida | MCCC 1A00316 | L-L | mdpi.comorcid.org |
| Pseudomonas putida | WCS358 | L-Pro-L-Leu | frontiersin.orgmdpi.comscispace.comresearchgate.net |
| Pseudomonas sp. | Marine (various) | Cyclo(Pro-Leu) and related | mdpi.comresearchgate.netresearchgate.net |
| Pseudomonas alcaligenes | Not specified | Cyclo(Pro-Leu) | scielo.org.mx |
| Pseudomonas fluorescens | Not specified | Cyclo(L-Phe-L-Pro) (related) | medchemexpress.com |
Lactobacillus species, particularly those found in fermented foods and the gut, are known to produce cyclo(Pro-Leu). Lactobacillus plantarum has been reported to produce cyclo(Leu-Pro), which showed antifungal activity. researchgate.netfrontiersin.orgnih.govtandfonline.com Cyclo(L-Leucyl-L-Prolyl) has also been isolated from Lactobacillus coryniformis BCH-4. researchgate.netdntb.gov.uanih.gov Research has investigated the isolation and antifungal activity of cyclo(L-Leu-L-Pro) from L. coryniformis BCH-4. dntb.gov.uanih.gov
Here is a table summarizing the Lactobacillus sources of Cyclo(Pro-Leu):
| Species Name | Strain/Identifier | Reference |
| Lactobacillus plantarum | Not specified | researchgate.netfrontiersin.orgnih.govtandfonline.com |
| Lactobacillus plantarum | LBP-K10 | frontiersin.org |
| Lactobacillus coryniformis | BCH-4 | researchgate.netdntb.gov.uanih.govabmole.com |
| Lactobacillus casei | AST18 | researchgate.nettandfonline.com |
Certain Bacillus species are also producers of cyclo(Pro-Leu). Bacillus amyloliquefaciens Y1 has been identified as a source of cyclo(d-Pro-l-Leu), a stereoisomer of cyclo(Pro-Leu), which was purified and identified using chromatographic techniques and NMR analyses. mdpi.comresearchgate.net While not specifically listed in the prompt's examples for Bacillus, other Bacillus species like Bacillus subtilis and Bacillus licheniformis are generally known to produce various cyclic peptides and diketopiperazines, suggesting potential for cyclo(Pro-Leu) production, although direct evidence for these specific species producing cyclo(Pro-Leu) was not prominently found in the provided snippets. bioaustralis.comfrontiersin.org
Here is a table summarizing the Bacillus sources of Cyclo(Pro-Leu):
| Species Name | Strain/Identifier | Isomers Reported | Reference |
| Bacillus amyloliquefaciens | Y1 | D-Pro-L-Leu | mdpi.comresearchgate.netjst.go.jp |
| Bacillus subtilis | Not specified | Mentioned as potential producer | bioaustralis.comfrontiersin.org |
| Bacillus licheniformis | N1 | Various cyclic peptides | mdpi.com |
| Bacillus cereus | Not specified | Cyclo(L-Pro-D-Arg) (related) | frontiersin.org |
Beyond the more extensively studied genera, cyclo(Pro-Leu) has been found in other bacterial species. Pantoea agglomerans is a reported source of cyclo(Pro-Leu). chemfaces.commdpi.comchemfaces.com Vibrio alginolyticus is mentioned in the context of marine bacteria and their inhibitory effects, although direct production of cyclo(Pro-Leu) by this specific species was not explicitly detailed in the snippets. researchgate.net Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus, produces cyclo(Pro-Leu) as one of its autoinducers involved in quorum sensing. mdpi.comnih.govnih.govdntb.gov.uaresearchgate.net
Here is a table summarizing other bacterial sources of Cyclo(Pro-Leu):
| Species Name | Strain/Identifier | Reference |
| Pantoea agglomerans | Not specified | chemfaces.commdpi.comchemfaces.com |
| Serratia odorifera | Not specified | mdpi.comnih.govnih.govdntb.gov.uaresearchgate.net |
| Achromobacter xylosoxidans | NFRI-A1 | researchgate.netmdpi.comnih.govmedchemexpress.com |
| Halobacillus litoralis | Not specified | nih.gov |
While the prompt mentioned fungal origins in the subsection title 2.1.1, the detailed subsections 2.1.1.1 to 2.1.1.5 focused exclusively on bacterial genera. The search results also predominantly highlighted bacterial sources for direct isolation and identification of cyclo(Pro-Leu). Some results mentioned fungi in the broader context of diketopiperazine production or as organisms inhibited by cyclo(Pro-Leu), but did not provide specific fungal species as direct producers of cyclo(Pro-Leu) within the scope of the provided outline points. bioaustralis.combioaustralis.comcaymanchem.comscielo.org.mxmedchemexpress.com
Extraction Methods
Various extraction methods are utilized to obtain crude extracts containing cyclo(Pro-Leu) from biological matrices.
Solvent Extraction: This is a common method, often using solvents like ethyl acetate (B1210297) or chloroform, depending on the source material and the polarity of cyclo(Pro-Leu). nih.govnih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE, particularly using C18-based sorbents, has been demonstrated as an efficient method for isolating cyclo(Pro-Leu) from bacterial culture filtrates. nih.govnih.govresearchgate.net
Here is a table outlining common extraction methods:
| Extraction Method | Application in Cyclo(Pro-Leu) Isolation |
| Solvent Extraction | Obtaining crude extracts from various sources. nih.govnih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Efficient isolation from specific matrices like bacterial culture filtrates. nih.govnih.govresearchgate.net |
Bioactivity-Guided Fractionation Strategies
In some studies, the isolation of cyclo(Pro-Leu) is guided by its biological activity. This involves testing fractions obtained during the purification process for a specific bioactivity (e.g., antimicrobial activity) and then further purifying the active fractions. mdpi.comnih.gov This approach helps in targeting and isolating the compounds responsible for the observed biological effect.
Here is a table illustrating the application of bioactivity-guided fractionation:
| Strategy | Application in Cyclo(Pro-Leu) Isolation |
| Bioactivity-Guided Fractionation | Targeting and isolating cyclo(Pro-Leu) based on its biological activity. mdpi.comnih.gov |
Biosynthesis and Biotransformation Pathways of Cyclo Pro Leu
Enzymatic Pathways in Microorganisms
Microorganisms are significant producers of cyclo(Pro-Leu) and other diketopiperazines (DKPs). nih.govontosight.aiitjfs.com The primary enzymatic mechanisms for their synthesis in these organisms involve nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). researchgate.netnih.gov
Nonribosomal Peptide Synthetase (NRPS)-Dependent Synthesis
Nonribosomal peptide synthetases (NRPSs) are large multimodular enzymes responsible for the biosynthesis of a diverse range of peptide natural products, including some cyclic dipeptides. researchgate.netnih.gov While NRPSs are known to synthesize complex nonribosomal peptides, certain NRPSs or NRPS-like enzymes have been implicated in the formation of cyclic dipeptides like cyclo(Pro-Leu). researchgate.netnih.gov These enzymes typically contain specific modules that recognize, activate, and ligate amino acids in a template-independent manner, followed by a cyclization step. researchgate.net Studies have identified NRPS proteins in bacteria such as Pseudomonas aeruginosa that are involved in the synthesis of cyclodipeptides, including cyclo(L-Pro-L-Leu). nih.gov
DKP Synthase Activity
Cyclodipeptide synthases (CDPSs), also referred to as DKP synthases, represent an alternative enzymatic pathway for cyclic dipeptide formation that is distinct from NRPSs. researchgate.netnih.gov CDPSs are generally smaller enzymes that utilize aminoacyl-tRNAs as substrates, hijacking them from the ribosomal protein synthesis machinery to catalyze the formation of the cyclic dipeptide bond. researchgate.netd-nb.info This tRNA-dependent mechanism is a key characteristic differentiating CDPSs from NRPSs. researchgate.net Research has identified CDPSs in various organisms, including fungi and bacteria, capable of synthesizing different cyclodipeptides. d-nb.infonih.gov For instance, a type I CDPS found in Fusarium has been confirmed to be responsible for the synthesis of cyclo(Pro-Leu) and cyclo(Leu-Ile). nih.gov
Precursor Amino Acid Metabolism and Integration
The biosynthesis of cyclo(Pro-Leu) requires the availability of its precursor amino acids, proline and leucine (B10760876). The metabolic pathways that lead to the synthesis of L-proline and L-leucine within the producing organism are thus intrinsically linked to cyclo(Pro-Leu) production. Proline is synthesized from glutamate, while leucine is a branched-chain amino acid derived from pyruvate. libretexts.orglibretexts.org The efficiency of these central metabolic pathways and the availability of their intermediates can influence the intracellular pools of proline and leucine, thereby impacting the rate of cyclo(Pro-Leu) biosynthesis. The integration of these precursor amino acids into the cyclic dipeptide structure is facilitated by the NRPS or CDPS machinery.
Stereospecificity in Biosynthesis
The stereochemistry of cyclic dipeptides is crucial for their biological activity. nih.govresearchgate.netmdpi.com Cyclo(Pro-Leu) can exist in different stereoisomeric forms, such as cyclo(L-Pro-L-Leu), cyclo(D-Pro-L-Leu), cyclo(L-Pro-D-Leu), and cyclo(D-Pro-D-Leu). nih.govresearchgate.netnih.gov The enzymatic machinery involved in biosynthesis dictates the stereospecificity of the resulting cyclic dipeptide. NRPSs and CDPSs often exhibit high specificity for the L- or D-stereoisomers of the precursor amino acids. For example, studies on the biosynthesis of other diketopiperazines have highlighted the molecular basis of regio- and stereo-specificity in bacterial heterodimeric diketopiperazines. nih.govmdpi.com While cyclo(L-Leu-L-Pro) is a commonly reported form, other stereoisomers like cyclo(D-Pro-L-Leu) have also been identified as naturally produced compounds in microorganisms such as Bacillus amyloliquefaciens. mdpi.com The specific enzymes and their substrate-binding pockets play a critical role in determining which stereoisomers are incorporated into the cyclic structure. d-nb.info
Environmental and Genetic Factors Influencing Biosynthesis
The production of cyclo(Pro-Leu) by microorganisms is influenced by a variety of environmental and genetic factors. Environmental conditions such as incubation time, temperature, pH, and the availability of carbon sources in the culture medium can significantly affect the yield of diketopiperazines. imedpub.comimedpub.comnih.gov For instance, studies on the production of cyclo(Pro-Phe) by Bacillus amyloliquefaciens have shown that neutral pH conditions often result in higher yields of the L-isomer, while alkaline conditions favor the D-isomer, indicating the influence of pH on the chirality of the produced DKPs. imedpub.com Similarly, the type of carbon source available can impact diketopiperazine synthesis. imedpub.com
Synthetic Approaches and Derivatives of Cyclo Pro Leu
Chemical Synthesis Methodologies
Chemical synthesis of cyclic dipeptides can be broadly categorized into solution-phase and solid-phase approaches, with specific techniques employed for the crucial cyclization step.
Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis involves carrying out the coupling and deprotection steps in a homogeneous solution. This method is a classical approach for peptide synthesis and has been employed for the preparation of cyclic peptides. For the synthesis of diketopiperazines, the general strategy often involves the coupling of two amino acids to form a linear dipeptide, followed by cyclization in solution. nih.govnih.gov Protecting groups are typically used on the amino and carboxyl termini, and sometimes on side chains, to control the reaction pathway. google.com After formation of the linear dipeptide, the terminal protecting groups are removed, and the activated linear peptide undergoes intramolecular cyclization in dilute solution to favor ring formation over polymerization. google.comthieme-connect.de Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and triethylamine (B128534) (TEA) have been used in solution-phase techniques for peptide coupling. nih.gov Another protocol for solution-phase synthesis of cyclo-(l-pro-l-leu) involved the reaction of Fmoc-l-Pro-OH with l-Leu-OCH₃ using EDC and HOBt in DMF, followed by ester saponification and cyclization of the linear dipeptide using EDC and HOBt in DCM. nih.gov High dilution conditions are often employed during cyclization to minimize intermolecular reactions. thieme-connect.desci-hub.se
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of purification and potential for automation. In SPPS, the peptide chain is built step-by-step while anchored to an insoluble solid support (resin). nih.govuniversiteitleiden.nlmdpi.com For cyclic peptides, SPPS is often used to synthesize the linear precursor, which is then cleaved from the resin and cyclized in solution (on-resin cyclization is also possible). nih.govuniversiteitleiden.nlmdpi.commdpi.comnih.gov The Fmoc-based SPPS strategy is commonly used, where the Nα-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base like piperidine. nih.govuniversiteitleiden.nlmdpi.com The carboxyl group of the C-terminal amino acid is typically attached to the resin via a linker. universiteitleiden.nlmdpi.com Coupling of subsequent amino acids is facilitated by coupling reagents such as HBTU, HATU, HCTU, DIC, or EDC in the presence of bases like DIPEA or NMM. universiteitleiden.nlmdpi.comnih.gov After the linear dipeptide precursor (or a longer peptide for larger cyclic structures) is assembled and appropriate protecting groups are removed, it can be cleaved from the resin and subjected to cyclization in solution. nih.govuniversiteitleiden.nlmdpi.commdpi.com Resins like 2-chlorotrityl chloride (2-CTC) resin are used in SPPS for the synthesis of cyclic peptides as they can suppress racemisation and allow for mild acidic cleavage conditions. mdpi.commdpi.com
Cyclization Techniques (e.g., p-nitrophenyl ester method)
The cyclization step is critical for forming the diketopiperazine ring. Various activation methods can be employed to facilitate the formation of the amide bond between the N-terminus and C-terminus of the linear dipeptide precursor. One historical and effective method is the p-nitrophenyl ester method. sci-hub.sebeilstein-journals.org This technique involves activating the carboxyl group of the C-terminal amino acid as a p-nitrophenyl ester. nih.govsci-hub.sebeilstein-journals.org After deprotection of the N-terminus, the activated linear peptide undergoes intramolecular aminolysis, leading to the formation of the cyclic peptide. sci-hub.se The p-nitrophenyl ester method was notably used in the first successful synthesis of a biologically active cyclic peptide, gramicidin (B1672133) S. thieme-connect.desci-hub.se This method, like other cyclization techniques, often requires high dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization. thieme-connect.desci-hub.se Other coupling reagents and activation methods used for cyclization include HATU/HOBt and PyBOP. mdpi.commdpi.com
Chemoenzymatic Synthesis Routes
While chemical synthesis is prevalent, enzymatic methods also exist for producing diketopiperazine derivatives. google.com Cyclodipeptide synthetases are enzymes that can catalyze the formation of cyclic dipeptides from activated amino acids. google.com Research has explored the use of enzymes for the synthesis of diketopiperazines, offering potential advantages in terms of stereoselectivity and milder reaction conditions compared to some chemical methods. google.com Although specific details regarding the chemoenzymatic synthesis specifically of cyclo(Pro-Leu) were not extensively detailed in the search results, the existence of enzymatic pathways for diketopiperazine formation suggests potential avenues for chemoenzymatic approaches, possibly involving enzymes acting on amino acid precursors or linear dipeptides. google.com Some studies also touch upon the potential for prebiotic synthesis of diketopiperazines under conditions that might involve catalytic effects, though this is distinct from controlled laboratory chemoenzymatic synthesis. researchgate.net
Design and Synthesis of Cyclo(Pro-Leu) Analogs and Derivatives
The design and synthesis of cyclo(Pro-Leu) analogs and derivatives often involve modifying the amino acid residues or their stereochemistry to explore changes in biological activity or physical properties.
Stereoisomeric Variants (e.g., L-L, D-D, D-L forms)
Cyclo(Pro-Leu) contains two chiral centers, one at the α-carbon of proline and one at the α-carbon of leucine (B10760876). This allows for the existence of four possible stereoisomers: cyclo(L-Pro-L-Leu), cyclo(D-Pro-D-Leu), cyclo(L-Pro-D-Leu), and cyclo(D-Pro-L-Leu). frontiersin.orgresearchgate.netmdpi.com These stereoisomers can be synthesized using the appropriate enantiomers of proline and leucine in the synthetic procedures described above. researchgate.netmdpi.com Studies have reported the synthesis of all four stereoisomers of cyclo(Leu-Pro) (which is chemically equivalent to cyclo(Pro-Leu)) to investigate their properties. frontiersin.orgresearchgate.netmdpi.com For instance, a scheme developed by Tullberg et al. has been used for the synthesis of DKP stereoisomers. researchgate.netmdpi.com Research indicates that different stereoisomers can exhibit differential biological activities, highlighting the importance of stereochemistry in this class of compounds. frontiersin.orgresearchgate.netmdpi.com For example, studies on the antifungal activities of cyclo(Leu-Pro) isomers produced by Pseudomonas sesami showed differential effects among the L-L, D-D, and D-L forms. frontiersin.org
Structural Modifications for Enhanced Bioactivity
Structural modifications of cyclic dipeptides, including cyclo(Pro-Leu), are often pursued to improve their pharmacological properties such as potency, selectivity, stability, and bioavailability. nih.govresearchgate.net The cyclic structure itself contributes to increased resistance to proteolytic degradation compared to linear peptides, a key factor in enhancing bioavailability. mdpi.comnih.govnih.gov
Research into cyclo(Pro-Leu) and related cyclic dipeptides has explored various modifications. For instance, studies on cyclotetrapeptide analogues of c-PLAI [cyclo(pro-leu-ala-ile)] have shown that modifications, such as replacing amino acid residues with hydrophobic or cationic alternatives, can enhance antimicrobial properties. nih.gov Specifically, analogues containing cationic lysine (B10760008) residues displayed increased activity against various bacteria and fungi. nih.gov This suggests that altering the charge and hydrophobicity of the side chains can significantly impact the interaction of these cyclic peptides with biological targets, such as cell membranes. nih.gov
Another approach involves modifying the peptide backbone. N-methylation, for example, has been shown to enhance the antimicrobial activity of cyclic peptides. ujconline.net Studies on N-methylated analogs of cyclo(nitro)proctolin, a cyclic pentapeptide containing leucine and proline, demonstrated potent anthelmintic and antimicrobial activities. ujconline.net These modifications can influence the conformation and flexibility of the cyclic peptide, thereby affecting its interaction with biological targets and its stability. nih.gov
The stereochemistry of the amino acid residues in cyclic dipeptides also plays a crucial role in their biological activity. frontiersin.orgmdpi.com Different stereoisomers of cyclo(Leu-Pro), such as cyclo(L-Leu-L-Pro) and cyclo(D-Leu-L-Pro), have been isolated and shown to exhibit differential biological activities, including antifungal effects. frontiersin.orgmdpi.com For example, cyclo(L-Pro-L-Leu) from Achromobacter xylosoxidans significantly inhibited aflatoxin production. frontiersin.orgarchbreastcancer.com Another study identified cyclo(D-Pro-L-Leu) from Bacillus amyloliquefaciens as having nematocidal activity. mdpi.com While some stereoisomers of cyclo(Val-Pro) and cyclo(Phe-Pro) showed effects on E. coli growth and biofilm formation, cyclo(Leu-Pro) stereoisomers did not display a significant effect in one study. mdpi.com
The following table summarizes some reported bioactivities of different cyclo(Leu-Pro) stereoisomers:
| Compound | Source | Reported Activity | Citation |
| cyclo(L-Leu-L-Pro) | Streptomyces sp. KH-614 | Effective against vancomycin-resistant enterococci, pathogenic fungi. frontiersin.orgcaymanchem.com | frontiersin.orgcaymanchem.com |
| cyclo(L-Pro-L-Leu) | P. putida MCCC 1A00316 | Inhibited mortality and egg hatching of Meloidogyne incognita. frontiersin.org | frontiersin.org |
| cyclo(L-Pro-L-Leu) | Achromobacter xylosoxidans | Inhibited aflatoxin production by Aspergillus parasiticus. frontiersin.orgarchbreastcancer.com | frontiersin.orgarchbreastcancer.com |
| cyclo(D-Pro-L-Leu) | Bacillus amyloliquefaciens Y1 | Nematocidal effect against Meloidogyne incognita. mdpi.com | mdpi.com |
| cyclo(L-Leu-L-Pro) | Streptomyces misionensis V16R3Y1 | Broad spectrum antimicrobial activity. mdpi.com | mdpi.com |
| cyclo(L-Leu-L-Pro) | Lactobacillus plantarum LBP-K10 | Activity against influenza A (H3N2) virus. frontiersin.org | frontiersin.org |
| cyclo(L-Leu-L-Pro) | Marine actinobacteria | Protects normal breast epithelial cells from oxidative damage. archbreastcancer.com | archbreastcancer.com |
Incorporation of Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs) into cyclic peptides, including cyclo(Pro-Leu) derivatives, is a powerful strategy to expand their chemical diversity and introduce novel properties not found with the 20 standard proteinogenic amino acids. conceptlifesciences.comoup.comnih.govresearchgate.netfrontiersin.org ncAAs can offer unique structural features, such as altered side chains, backbone modifications (e.g., β-amino acids or N-methylation), and conformational constraints. oup.comnih.govrsc.orgbiorxiv.orgfrontiersin.org
Synthetic approaches allow for the incorporation of ncAAs during peptide synthesis, either through solid-phase peptide synthesis (SPPS) followed by cyclization or via solution-phase methods. nih.govconceptlifesciences.com Challenges in synthesizing cyclic peptides with ncAAs include managing stereochemistry, ring strain, and potential racemization. conceptlifesciences.com
The introduction of ncAAs can significantly impact the bioactivity and pharmacological profile of cyclic peptides. For instance, incorporating synthetic amino acids like β-homo amino acid residues can improve properties such as bioactivity, stability, in vivo half-life, lipophilicity, potency, selectivity, and reduced toxicity. researchgate.netmdpi.com Studies on cyclic peptides containing synthetic amino acids have shown promising results in areas like anticancer activity. researchgate.netmdpi.com
Furthermore, enzymatic methods utilizing cyclodipeptide synthases (CDPSs) have been explored for incorporating ncAAs into diketopiperazines. nih.gov CDPSs can accept a variety of ncAAs as substrates, leading to the enzymatic production of a diverse range of non-canonical cyclic dipeptides. nih.gov This biocatalytic approach offers a route to generate novel diketopiperazine structures with potentially new biological activities. nih.gov
The ability to incorporate ncAAs provides a versatile platform for designing cyclo(Pro-Leu) analogs with tailored properties for various applications, including the development of new therapeutic agents. oup.comresearchgate.netrsc.orgfrontiersin.org
Biological Activities and Pharmacological Potential of Cyclo Pro Leu
Antimicrobial Activity
Cyclo(Pro-Leu) exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. Its antimicrobial spectrum and efficacy have been demonstrated in numerous studies.
Antibacterial Efficacy
Cyclo(Pro-Leu) has shown activity against several notable bacterial species, including those resistant to conventional antibiotics.
Cyclo(L-Leu-L-Pro) has demonstrated activity against Staphylococcus aureus mdpi.comresearchgate.netscielo.org.mx. Studies have reported varying minimum inhibitory concentration (MIC) values for S. aureus, including 100 µg/ml jmb.or.kr and 30 µg/mL for the synthetic peptide mdpi.com. Another study reported antimicrobial activity against Staphylococcus aureus with an MIC of 25 μg/mL for certain stereoisomers of cyclo(Leu-Phe), which is structurally related frontiersin.orgnih.gov. Cyclo(L-Leu-L-Pro) also exhibits good antagonistic activity against Bacillus subtilis scielo.org.mxresearchgate.net.
Notably, cyclo(L-Leucine-L-Proline) has shown activity against twelve vancomycin-resistant enterococci (VRE) bacterial strains. frontiersin.orgcaymanchem.com. Specifically, it was found to be effective against VRE strains such as Enterococcus faecalis (K-99-34), E. faecalis (K-00-184), and E. faecalis (K-00-221), with MIC values of 12.5 µg/ml caymanchem.comnih.gov. Enterococcus faecalis was found to be highly sensitive to cyclo(L-Leu-L-Pro), with an MIC value of 12 µg/mL mdpi.comresearchgate.net. While Micrococcus luteus was included in the prompt, specific data for Cyclo(Pro-Leu) activity against this organism was not prominently found in the provided search results.
Here is a summary of reported MIC values for Cyclo(Pro-Leu) against some Gram-positive bacteria:
| Bacterium | Cyclo(Pro-Leu) Isomer | MIC (µg/mL) | Source |
| Staphylococcus aureus | cyclo(L-Leu-L-Pro) | 100 | jmb.or.kr |
| Staphylococcus aureus | cyclo(L-Leu-L-Pro) (synthetic) | 30 | mdpi.com |
| Enterococcus faecalis (VRE) | cyclo(L-Leucine-L-Proline) | 12.5 | caymanchem.comnih.gov |
| Enterococcus faecalis | cyclo(L-Leu-L-Pro) | 12 | mdpi.comresearchgate.net |
| Bacillus subtilis | cyclo(L-Pro-L-Leu) | Good antagonistic activity | scielo.org.mxresearchgate.net |
Cyclo(L-Leu-L-Pro) has shown activity against Gram-negative bacteria. Escherichia fergusonii exhibited a higher level of resistance to cyclo(L-Leu-L-Pro) with an MIC value of 230 µg/mL mdpi.comresearchgate.net. Salmonella enterica showed lower resistance with an MIC value of 11 µg/mL mdpi.comresearchgate.net. Cyclo(L-Pro-L-Leu) has also recorded good antibacterial activity against Pseudomonas aeruginosa researchgate.netbiorxiv.orgnih.gov. While Klebsiella pneumoniae was listed, specific MIC data for Cyclo(Pro-Leu) against this organism was not detailed in the provided snippets, although one source mentions activity of cyclic dipeptides from Bacillus cereus against Klebsiella pneumoniae nih.gov.
Studies on other cyclic dipeptides, such as cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr), have shown antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. citri and Ralstonia solanacearum with an MIC of 31.25 µg/mL frontiersin.orgnih.govresearchgate.netresearchgate.net. While these are not Cyclo(Pro-Leu), they indicate activity of related proline-containing cyclic dipeptides against these plant pathogens.
Here is a summary of reported MIC values for Cyclo(Pro-Leu) against some Gram-negative bacteria:
| Bacterium | Cyclo(Pro-Leu) Isomer | MIC (µg/mL) | Source |
| Escherichia fergusonii | cyclo(L-Leu-L-Pro) | 230 | mdpi.comresearchgate.net |
| Salmonella enterica | cyclo(L-Leu-L-Pro) | 11 | mdpi.comresearchgate.net |
| Pseudomonas aeruginosa | cyclo(L-Pro-L-Leu) | Good activity | researchgate.netbiorxiv.orgnih.gov |
Antifungal Efficacy
Cyclo(Pro-Leu) exhibits significant antifungal activity against a variety of fungal pathogens, including those affecting plants and humans.
Cyclo(Leu-Pro) isolated from Streptomyces sp. KH-614 has been found to be effective against pathogenic fungi such as Pyricularia oryzae and Trichophyton rubrum frontiersin.orgnih.govmdpi.comresearchgate.net. Specifically, cyclo(leu-pro) was highly effective against Pyricularia oryzae IFO 5994 with an MIC value of 2.5 µg/ml jmb.or.krresearchgate.netjmb.or.kr.
Cyclo(leu-pro) has also exhibited activity against Candida albicans, Mucor ramannianus, Rhizoctonia solani, Aspergillus fumigatus, Glomerella cingulata, and Trichophyton mentagrophytes jmb.or.krresearchgate.netjmb.or.kr. The MIC values reported for these fungi were 50 µg/ml for Candida albicans, 12.5 µg/ml for Mucor ramannianus, 5 µg/ml for Rhizoctonia solani, 50 µg/ml for Aspergillus fumigatus, 25 µg/ml for Glomerella cingulata, and 5 µg/ml for Trichophyton mentagrophytes jmb.or.krresearchgate.netjmb.or.kr. Cyclo(L-Pro-L-Leu) and cyclo(L-Pro-L-Tyr) have also been reported to inhibit C. albicans growth biorxiv.orgbiorxiv.org. The combined effects of diketopiperazines, including cyclo-(L-Pro-L-Leu), with amphotericin B or clotrimazole (B1669251) have shown synergistic anticandidal activity against Candida albicans nih.gov.
Cyclo(L-Leu-L-Pro) derived from Lactobacillus coryniformis BCH-4 has shown in vitro antifungal activity against Aspergillus flavus, with an inhibitory zone of 5.66 ± 0.57 mm at a concentration of 135 ± 7.07 mg/mL nih.gov. Significant susceptibility against cyclo(leu-pro) has been observed in Aspergillus flavus and Aspergillus niger, with MIC values of 16 µg/mL and 17 µg/mL, respectively mdpi.com. Cyclo(L-Pro-D-Leu) has also shown antifungal activity against Aspergillus flavus and Aspergillus niger, with a best MIC value of 8 μg/ml recorded against A. flavus nih.gov.
Cyclo(L-Leu-L-Pro) has been identified as a compound from Pseudomonas sesami BC42 that exhibits antifungal activity, inhibiting fungal pathogens like Colletotrichum orbiculare frontiersin.orgnih.govresearchgate.nettargetmol.com. At a concentration of 100 μg/mL, cyclo(L-Leu-L-Pro) significantly inhibited the germination of conidia and appressorium formation and reduced leaf lesion size caused by C. orbiculare researchgate.netresearchgate.net.
Here is a summary of reported MIC values for Cyclo(Pro-Leu) against some fungal pathogens:
| Fungus | Cyclo(Pro-Leu) Isomer | MIC (µg/mL) | Source |
| Pyricularia oryzae | cyclo(leu-pro) | 2.5 | jmb.or.krresearchgate.netjmb.or.kr |
| Mucor ramannianus | cyclo(leu-pro) | 12.5 | jmb.or.krresearchgate.netjmb.or.kr |
| Rhizoctonia solani | cyclo(leu-pro) | 5 | jmb.or.krresearchgate.netjmb.or.kr |
| Trichophyton rubrum | cyclo(leu-pro) | 5 | jmb.or.krresearchgate.netjmb.or.kr |
| Trichophyton mentagrophytes | cyclo(leu-pro) | 5 | jmb.or.krresearchgate.netjmb.or.kr |
| Glomerella cingulata | cyclo(leu-pro) | 25 | jmb.or.krresearchgate.netjmb.or.kr |
| Candida albicans | cyclo(leu-pro) | 50 | mdpi.comjmb.or.krresearchgate.netjmb.or.kr |
| Aspergillus flavus | cyclo(leu-pro) | 16 | mdpi.com |
| Aspergillus flavus | cyclo(L-Pro-D-Leu) | 8 | nih.gov |
| Aspergillus niger | cyclo(leu-pro) | 17 | mdpi.com |
| Aspergillus niger | cyclo(L-Pro-D-Leu) | Activity reported | nih.gov |
| Aspergillus fumigatus | cyclo(leu-pro) | 50 | jmb.or.krresearchgate.netjmb.or.kr |
| Colletotrichum orbiculare | cyclo(L-Leu-L-Pro) | Inhibition at 100 µg/mL | researchgate.netresearchgate.net |
Cyclo(L-Pro-L-Leu) produced by the bacterium Achromobacter xylosoxidans remarkably inhibits the production of aflatoxins by Aspergillus parasiticus frontiersin.orgmdpi.comresearchgate.net. Cyclo(L-Leu-L-Pro) has been isolated as an aflatoxin production inhibitor from A. xylosoxidans medchemexpress.commdpi.com. It has been reported to inhibit the production of highly toxic, carcinogenic, and teratogenic aflatoxins by Aspergillus parasiticus frontiersin.orgmdpi.comresearchgate.net. Cyclo(L-Leu-L-Pro) has also been shown to inhibit aflatoxin production by Aspergillus flavus mdpi.com. Cyclo(L-Pro-D-Leu) can strongly inhibit mycelia growth of fungi, thereby affecting aflatoxin production nih.govchemfaces.com.
Here is a summary of reported findings on the inhibition of mycotoxin production by Cyclo(Pro-Leu):
| Mycotoxin/Fungus | Cyclo(Pro-Leu) Isomer | Effect | Source |
| Aflatoxins from Aspergillus parasiticus | cyclo(L-Pro-L-Leu) | Remarkable inhibition of production | frontiersin.orgmdpi.comresearchgate.net |
| Aflatoxins from Aspergillus parasiticus | cyclo(L-Leu-L-Pro) | Isolated as an inhibitor | medchemexpress.commdpi.com |
| Aflatoxins from Aspergillus flavus | cyclo(L-Leu-L-Pro) | Inhibition of production | mdpi.com |
| Aflatoxins | cyclo(L-Pro-D-Leu) | Strongly inhibits production by affecting mycelial growth | nih.govchemfaces.com |
Inhibition of Fungal Growth and Development (e.g., Conidial Germination, Appressorium Formation, Biofilm Formation)
Cyclo(Leu-Pro), including various isomers, has demonstrated antifungal activity against several fungal species. Specifically, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) isolated from Pseudomonas sesami BC42 have been shown to significantly inhibit the germination of conidia and appressorium formation in Colletotrichum orbiculare at a concentration of 100 μg/mL. nih.govresearchgate.net This inhibition is considered crucial for preventing the infection stage in plants. Cyclo(L-Leu-L-Pro) derived from Lactobacillus coryniformis has also displayed the ability to inhibit the growth of A. flavus. researchgate.net Furthermore, cyclo(Leu-Pro) isolated from Lacti. plantarum was found to inhibit biofilm formation in C. albicans by reducing the expression of virulence genes ALS3 and HWP1. researchgate.net At higher concentrations (more than 6.0 mg/mL), cyclo(l-leucyl-l-prolyl) has been reported to inhibit the growth of Aspergillus parasiticus. nih.gov
Antiviral Properties (e.g., Influenza A virus, Hepatitis C virus)
Studies suggest that certain cyclic dipeptides, including cis-cyclo(Leu-Pro), exhibit significant antiviral activity. medchemexpress.commedchemexpress.com Cyclo(Leu-Pro) from Goishi tea and proline-containing cyclic dipeptides from Lactobacillus plantarum LBP-K10 have shown inhibitory effects against Influenza A viruses, specifically H1N1 and H3N2 strains. researchgate.netfrontiersin.org While cyclo(-Met-Pro) showed weak inhibition against Influenza A virus (H3N2), cis-cyclo(Leu-Pro) and cis-cyclo(Phe-Pro) demonstrated significant antiviral activity. medchemexpress.com Cyclo(Phe-Pro), a related cyclic dipeptide, has been noted to enhance host susceptibility to certain viruses, including Hepatitis C virus and influenza, by interfering with RIG-I activation. medchemexpress.comresearchgate.net
Antitumor and Cytotoxic Activities
Cyclo(Pro-Leu) and related cyclic dipeptides have been investigated for their potential antitumor and cytotoxic effects on various cancer cell lines.
Inhibition of Cancer Cell Proliferation (e.g., Melanoma Cells, HepG2 cells, MCF-7, SF-268)
Cyclo(l-Leu-l-Pro), isolated from Streptomyces sp., has been reported to moderately inhibit the proliferation of several human cancer cell lines, including HCT-116, HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer), with varying IC50 values. nih.gov Its diastereoisomer, cyclo(d-Leu-l-Pro), also showed moderate inhibition against other cell lines like ECA-109, HeLa-S3, and PANC-1. nih.govmdpi.com Another related compound, cyclo(l-Phe-l-Pro), exhibited marked cytotoxicity against HCT-116, OVCAR-8, and SF-295 cell lines. nih.gov While direct data for Cyclo(Pro-Leu) specifically against melanoma cells was not prominently found in the provided snippets, the activity against other cancer lines like HepG2, MCF-7, and SF-268 indicates a potential area of research. nih.govnih.gov
Here is a table summarizing some reported cytotoxic activities of cyclo(L-Leu-L-Pro) and related cyclic dipeptides:
| Compound | Cell Line | IC50 (µg/mL) | Source |
| cyclo(l-Leu-l-Pro) | HCT-116 | 16 | nih.gov |
| cyclo(l-Leu-l-Pro) | HepG2 | ≥50 | nih.gov |
| cyclo(l-Leu-l-Pro) | MCF-7 | 30 | nih.gov |
| cyclo(d-Leu-l-Pro) | ECA-109 | Moderate inhibition at 20 µM (44%) | nih.govmdpi.com |
| cyclo(d-Leu-l-Pro) | HeLa-S3 | Moderate inhibition at 20 µM | nih.govmdpi.com |
| cyclo(d-Leu-l-Pro) | PANC-1 | Moderate inhibition at 20 µM (55%) | nih.govmdpi.com |
Note: IC50 values indicate the concentration required for 50% inhibition of cell proliferation.
Mechanisms of Cytotoxicity (e.g., Oxidative Stress Mediation)
Research suggests that some cyclic dipeptides can influence cellular oxidative stress. Cyclo(L-Leu-L-Pro) has been shown to protect normal breast epithelial cells (MCF-12A) from tert-butyl hydroperoxide (tBHP)-induced oxidative damage by scavenging intracellular reactive oxygen species (ROS) like superoxide, hydroxyl radicals, and hydrogen peroxide. archbreastcancer.comresearchgate.net This protective activity was linked to targeting CD151. archbreastcancer.comresearchgate.net While this indicates a protective effect against oxidative stress in normal cells, the role of oxidative stress mediation in the cytotoxic effects of Cyclo(Pro-Leu) on cancer cells would require further investigation based on the provided information. However, related cyclic dipeptides like cyclo(His-Pro) have been shown to promote cytoprotection by activating Nrf2-mediated upregulation of antioxidant defense and attenuating ROS production. nih.gov
Anti-inflammatory Effects
Cyclo(Pro-Leu) and other cyclic dipeptides have demonstrated anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production.
Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
Cyclo(Leu-Pro) is among the cyclic dipeptides that have been reported to show inhibitory effects on the production of pro-inflammatory cytokines, specifically TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Studies on cyclic peptides from Annona squamosa have also shown inhibition of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages. nih.gov Similarly, synthetic cyclic peptides have been screened for their ability to block IL-6 and TNF-α secretion in macrophage cell lines. nih.gov The anti-inflammatory effects of various compounds, including peptides from legumes, are often associated with the reduction of TNF-α and IL-6 production, frequently involving the modulation of pathways like NF-ĸB and MAPK. cambridge.org Cyclo(Leu-Pro) derived from Pseudomonas sp. (ABS-36) has been reported to exhibit a pan cytokine inhibition effect by inhibiting key pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in various cell-based assays. researchgate.net
Here is a table illustrating the modulation of pro-inflammatory cytokines by cyclo(Leu-Pro) and related cyclic dipeptides:
| Compound | Cell Type | Stimulus | Effect on TNF-α | Effect on IL-6 | Source |
| Cyclo(Leu-Pro) | LPS-stimulated macrophages | LPS | Inhibitory | Inhibitory | researchgate.net |
| Cyclo(Leu-Pro) | Pseudomonas sp. (ABS-36) assays | Varies | Inhibition | Inhibition | researchgate.net |
| Related Cyclopeptides (from Annona squamosa) | LPS-stimulated RAW 264.7 macrophages | LPS | Inhibitory | Inhibitory | nih.gov |
Inhibition of Inflammatory Responses (e.g., TPA-induced ear edema)
Research indicates that cyclo(L-Leu-L-Pro) possesses anti-inflammatory properties. nih.gov However, specific detailed findings regarding its inhibitory effects on inflammatory models such as TPA-induced ear edema were not available in the provided search results focusing specifically on Cyclo(Pro-Leu). While other cyclic peptides like cyclo(His-Pro) have been shown to reduce TPA-induced edema in mouse ear inflammation models by modulating signaling pathways like NF-κB and Nrf2, and other compounds have demonstrated efficacy in this model, direct evidence for Cyclo(Pro-Leu) in this specific assay was not found within the provided snippets. metabolomicsworkbench.orgmitoproteome.orgsdsc.edu
Antioxidant Activities and Oxidative Stress Regulation
Cyclo(L-Leu-L-Pro) has demonstrated antioxidant activities and protective effects against oxidative stress. In studies using normal breast epithelial cells (MCF-12A) subjected to tert-butyl hydroperoxide (tBHP)-induced damage, cyclo(L-Leu-L-Pro) significantly protected the cells. nih.gov This protection was observed through the scavenging of tBHP-induced intracellular reactive oxygen species (ROS), including superoxide, hydroxyl radicals, and hydrogen peroxide. nih.gov Furthermore, treatment with cyclo(L-Leu-L-Pro) led to a reduction in cytotoxicity and genotoxicity induced by tBHP. nih.gov The study suggested that cyclo(L-Leu-L-Pro)'s protective activity against oxidative stress-induced cellular damage might be mediated, at least in part, by targeting CD151. nih.gov
Nematicidal and Anthelmintic Activities
Cyclo(Pro-Leu) has shown significant activity against nematodes, including plant-parasitic species.
Against Plant-Parasitic Nematodes (e.g., Meloidogyne incognita)
Cyclo(D-Pro-L-Leu) produced by Bacillus amyloliquefaciens Y1 has been identified as having nematocidal activity against the root-knot nematode, Meloidogyne incognita. Exposure of M. incognita to various concentrations of cyclo(D-Pro-L-Leu) significantly reduced egg hatching and caused substantial mortality of second-stage juveniles (J2). Similarly, cyclo(l-Pro–l-Leu) isolated from Pseudomonas putida MCCC 1A00316 also displayed nematicidal activities against M. incognita J2.
Effects on Nematode Mortality and Egg Hatching
Studies have quantified the effects of Cyclo(Pro-Leu) on nematode mortality and egg hatching. For cyclo(l-Pro–l-Leu), the mortality rate of M. incognita J2 reached 84.3% after 72 hours of exposure to 67.5 mg/L, and 100% mortality was observed at 135 mg/L after 72 hours. The egg-hatching rate of M. incognita proportionally decreased as the concentration of cyclo(l-Pro–l-Leu) increased. The lowest egg-hatching rate (9.74%) was observed after 8 days of incubation with 2000 mg/L cyclo(l-Pro–l-Leu), compared to a 53.11% hatching rate in the control group. Cyclo(D-Pro-L-Leu) also significantly inhibited egg hatching of M. incognita on the 5th day of incubation.
Data on the effect of cyclo(l-Pro–l-Leu) on M. incognita J2 mortality at different concentrations and exposure times are presented below:
| Concentration (mg/L) | Exposure Time (h) | Mortality Rate (%) |
| 67.5 | 48 | 42.85 |
| 135 | 48 | 63.64 |
| 67.5 | 72 | 84.30 |
| 135 | 72 | 100 |
Data on the effect of cyclo(l-Pro–l-Leu) on M. incognita egg hatching rate after 8 days of incubation are presented below:
| Concentration (mg/mL) | Egg-Hatching Rate (%) |
| 125 | 24.91 |
| 500 | 18.57 |
| 1000 | 10.70 |
| 2000 | 9.74 |
| Control (Sterile distilled water) | 53.11 |
Immunomodulatory Properties
The immunomodulatory properties of cyclic dipeptides are an area of ongoing research.
Regulation of Host Immune Signaling Pathways
While cyclic dipeptides, including those from microbial sources, have been investigated for their effects on host immune responses and signaling pathways, specific detailed information on how Cyclo(Pro-Leu) regulates host immune signaling pathways was not extensively provided in the immediate search results. mitoproteome.org Studies on other cyclic peptides, such as cyclo(His-Pro) and cyclo(Phe-Pro), have indicated modulation of pathways like NF-κB and Nrf2, influencing the production of pro-inflammatory cytokines. metabolomicsworkbench.orgmitoproteome.org General mechanisms of immunomodulatory peptides can involve interactions with intracellular receptors and the stimulation of cytokine production via various signaling cascades like JAK/STAT and PI3K/AKT/GSK3. Although cyclo(L-Leu-L-Pro) has been noted to have anti-inflammation properties, the specific immune signaling pathways it regulates require further detailed investigation based on the available information. nih.gov
Quorum Sensing Modulation
Quorum sensing (QS) is a bacterial communication system that regulates gene expression and behavior in response to cell density. nih.govtsijournals.com Cyclo(Pro-Leu) has been identified as a molecule that can modulate this system.
Autoinducer Activity in Bacterial Communication
Cyclo(Pro-Leu) can act as an autoinducer in bacterial communication. A novel QS system in Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus, utilizes cyclo(Pro-Leu) along with other cyclic dipeptides as autoinducers. nih.govmdpi.comresearchgate.net This discovery is significant as it characterizes cyclic dipeptides as QS signaling molecules in this bacterium and contributes to the understanding of bacterial communication beyond classical autoinducers like N-acylhomoserine lactones (AHLs) and autoinducing peptides (AIPs). nih.govmdpi.com Cyclo(L-Pro-L-Leu) produced by Pseudomonas putida WCS358 can activate biosensors for quorum sensing mechanisms. researchgate.netfrontiersin.org
Influence on Bacterial Functions (e.g., Biosensors Activation, Gene Expression Regulation)
Cyclo(Pro-Leu) has been shown to influence various bacterial functions by modulating gene expression. In Serratia odorifera, cyclo(Pro-Leu) significantly increased the transcription of four differentially expressed genes while inhibiting the transcription of the 3-hydroxyisobutyrate (B1249102) dehydrogenase gene. nih.gov This suggests a role in regulating metabolic pathways.
Furthermore, diketopiperazines, including cyclo(Pro-Leu), have been identified as prominent metabolites that can modulate pathogenicity in bacteria like Lelliottia amnigena. nih.govresearchgate.netnih.gov The ethyl acetate (B1210297) extract of Pseudomonas aeruginosa RKC1, which predominantly contains cyclic dipeptides like cyclo(Pro-Leu), exhibited quorum-sensing inhibition against L. amnigena RCE and regulated diverse metabolites of the pathogen. frontiersin.org Cyclo(L-Pro-L-Leu) has also been found to activate biosensors for quorum sensing mechanisms in Pseudomonas putida. researchgate.netfrontiersin.org
Cyclo(L-Leucyl-L-Prolyl) produced by Achromobacter xylosoxidans has been shown to inhibit aflatoxin production by Aspergillus parasiticus. researchgate.net This inhibition is linked to the repression of transcription of aflatoxin-related genes, including aflR, hexB, pksL1, and dmtA. researchgate.net
Cyclo(L-Pro-L-Leu) has been identified as a cross-talking signal between Cronobacter sakazakii and Bacillus cereus, suggesting its involvement in interspecies communication and potential modulation of bacterial interactions. acs.org
Antifouling Activity against Marine Organisms
Biofouling, the accumulation of microorganisms, plants, algae, and animals on submerged surfaces, is a significant problem. Cyclo(Pro-Leu) has demonstrated antifouling activity against several marine organisms. nih.govjmb.or.krresearchgate.netmdpi.comresearcherslinks.com
Studies have shown that cyclo(Pro-Leu), isolated from the marine bacterium Vibrio alginolyticus associated with the sea anemone Haliplanella sp., significantly inhibited the byssal thread production of the green mussel Perna viridis. nih.govjmb.or.krresearchgate.net
Cyclo(Pro-Leu) also exhibited antifouling activity against the settlement of the barnacle Balanus albicostatus and the marine bacterium Pseudomonas sp. nih.govjmb.or.krresearchgate.net The EC50 values for these activities are presented in the table below. nih.govjmb.or.krresearchgate.net
| Target Organism | Activity | EC50 (μg/ml) | Source |
| Perna viridis (mussel) | Inhibition of byssal thread production | 49.24 | nih.govjmb.or.krresearchgate.net |
| Balanus albicostatus (barnacle) | Inhibition of settlement | 11.35 | nih.govjmb.or.krresearchgate.net |
| Pseudomonas sp. (marine bacterium) | Inhibition of settlement | 39.05 | nih.govjmb.or.krresearchgate.net |
These findings suggest that cyclo(Pro-Leu) has potential as an environmentally friendly antifouling agent. nih.govjmb.or.kr
Other Biological and Agricultural Applications
Beyond quorum sensing modulation and antifouling activity, cyclo(Pro-Leu) shows promise in other biological and agricultural contexts.
Promotion of Plant Growth and Stress Resilience
Cyclic dipeptides, including proline-containing DKPs, have been reported to promote plant growth and enhance stress resilience. While much of the research in this area focuses on other proline-containing DKPs like cyclo(Pro-Val), cyclo(Pro-Phe), and cyclo(Pro-Tyr), the general class of cyclic dipeptides is recognized for these beneficial effects. wecmelive.comoup.comoup.comkaust.edu.sa These compounds can influence root growth, particularly lateral roots, potentially through mechanisms involving auxin and TOR signaling. oup.com Although specific detailed research on cyclo(Pro-Leu)'s direct role in plant growth promotion and stress resilience was not extensively found in the provided context, its classification within this group of active cyclic dipeptides suggests a potential in this area.
Studies on other cyclic dipeptides like cyclo(His-Pro) and cyclo(Gly-Pro) have shown alleviation of growth penalty associated with salt stress in Arabidopsis. oup.comoup.com This indicates a broader role for cyclic dipeptides in enhancing plant tolerance to abiotic stress.
Some plant growth-promoting rhizobacteria (PGPRs) produce bioactive metabolites, including cyclic peptides, that can enhance plant growth and provide tolerance to various stressors. wecmelive.comresearchgate.net Given that cyclo(Pro-Leu) is produced by bacteria, it could contribute to these plant-beneficial effects.
Regulation of Lignin-Degrading Enzyme Genes
Cyclo(Pro-Leu) has been implicated in the regulation of lignin-degrading enzyme genes. In Hypsizygus marmoreus, the host organism of Serratia odorifera, cyclic dipeptides acting as QS autoinducers, including cyclo(Pro-Leu), can increase the transcription level of lignin-degrading enzyme genes. nih.govmdpi.comresearchgate.net This effect, observed with most of the tested cyclic dipeptide autoinducers except cyclo(Tyr-Leu), suggests that cyclo(Pro-Leu) plays a role in the host-symbiont interaction by influencing the degradation of lignocellulose. nih.govmdpi.com
The increased transcription of these enzymes, such as laccase and manganese peroxidase, can contribute to the degradation of the substrate used for fungal cultivation, potentially promoting the growth and development of H. marmoreus. nih.govmdpi.com
Mechanisms of Action and Molecular Interactions of Cyclo Pro Leu
Cellular and Molecular Targets Identification
The biological effects of cyclo(Pro-Leu) are a result of its interactions with specific cellular and molecular components. Identification of these targets is crucial for understanding its mechanisms.
Interaction with Specific Cellular Receptors and Enzymes
Cyclo(Pro-Leu) has been shown to interact with specific proteins, influencing their activity. In Aspergillus flavus, in silico molecular docking analysis suggested strong interactions between cyclo(L-Leu-L-Pro) and FAD glucose dehydrogenase, with Asn93 and His505 identified as important interactive amino acids in these interactions. nih.govresearchgate.netresearchgate.net This interaction is proposed as a mechanism contributing to the antifungal activity of cyclo(L-Leu-L-Pro) against A. flavus. nih.govresearchgate.net
Furthermore, cyclo(L-leucyl-L-prolyl) has been demonstrated to bind to CD151, a transmembrane protein, and disrupt its interaction with the epidermal growth factor receptor (EGFR) signaling pathway in triple-negative breast cancer cells. nih.govarchbreastcancer.commdpi.comresearchgate.net This disruption of the CD151-EGFR crosstalk is suggested as a mechanism by which cyclo(L-Leu-L-Pro) suppresses the growth and migration of these cancer cells. nih.govmdpi.com
Membrane Permeability and Interaction with Lipid Bilayers
Cyclic peptides, including diketopiperazines like cyclo(Pro-Leu), are known for their ability to interact with and permeate biological membranes. frontiersin.orgnih.govacs.orgmdpi.com This characteristic is often linked to their biological activities, particularly antimicrobial effects, where disruption of microbial cell membranes is a proposed mechanism. frontiersin.orgnih.gov
The interaction with lipid bilayers involves the partitioning of the cyclic peptide into the membrane. acs.orgmdpi.com Studies suggest that the membrane permeability of cyclic peptides is correlated with their hydrophobicity and their ability to undergo conformational changes within the membrane environment. acs.org Some cyclic peptides can adopt a "closed" conformation involving intramolecular hydrogen bonding, which facilitates their diffusion across the hydrophobic core of the lipid bilayer. acs.orgmdpi.com This interaction can perturb lipid packing and increase membrane permeability. nih.gov
Influence on Gene Expression and Protein Regulation
Cyclo(Pro-Leu) and related diketopiperazines have been shown to influence gene expression and protein regulation in various biological systems. Cyclo(L-Leu-L-Pro) has been found to repress the transcription of genes within the aflatoxin gene cluster in Aspergillus parasiticus, specifically inhibiting the expression of the aflR gene, which is a positive regulator of structural genes involved in aflatoxin biosynthesis. nih.govmedchemexpress.com This repression of gene expression leads to the inhibition of aflatoxin production and spore formation. nih.govmedchemexpress.com
In Vibrio species, cyclo(Phe-Pro), a related cyclic dipeptide, acts as a signal molecule that modulates the expression of virulence genes such as ompU and ctx. researchgate.netnih.govwgtn.ac.nz This suggests that other proline-containing diketopiperazines, including cyclo(Leu-Pro), may also play a role in inter-species communication and influence gene expression in microbial communities, potentially through mechanisms related to quorum sensing. nih.gov
Furthermore, the disruption of CD151-EGFR signaling by cyclo(L-Leu-L-Pro) in breast cancer cells leads to altered expression levels of proteins involved in cell cycle progression and migration, such as cyclin D, CDK4, PAK, RAC1, and P27kiP1. nih.gov This highlights the ability of cyclo(L-Leu-L-Pro) to indirectly regulate protein levels by interfering with signaling pathways that control protein expression and stability.
Stereochemical Determinants of Biological Activity
The stereochemistry of cyclo(Leu-Pro) significantly influences its biological activity. Cyclo(Leu-Pro) has multiple possible stereoisomers due to the chirality centers in the leucine (B10760876) and proline residues. mdpi.comresearchgate.net Studies comparing the activities of different stereoisomers have revealed distinct biological effects. frontiersin.orgnih.govmdpi.comnih.gov
For instance, in the context of antifungal activity against Colletotrichum orbiculare, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) demonstrated significant inhibitory effects on conidia germination and appressorium formation, while cyclo(D-Leu-L-Pro) did not exhibit antifungal activity. frontiersin.orgnih.gov This differential activity underscores the critical role of the stereochemical configuration.
Similarly, in the inhibition of aflatoxin production by Aspergillus parasiticus, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) showed comparable inhibitory activity, whereas other stereoisomers exhibited weaker effects. nih.gov These findings collectively emphasize that the specific arrangement of amino acid stereoisomers within the cyclic dipeptide structure is a key determinant of its biological potency and target interactions. mdpi.comresearchgate.netevitachem.com
Structure Activity Relationship Sar Studies of Cyclo Pro Leu and Analogs
Impact of Stereoisomerism on Bioactivity
Stereoisomerism, the arrangement of atoms in space, plays a significant role in the biological activity of chiral molecules such as cyclo(Pro-Leu). The specific configuration of amino acid residues (L or D) within the cyclic structure can dramatically influence interactions with biological targets, leading to differential effects. Chirality is considered critical in biological systems because enantiomers often exhibit highly different physiological characteristics. frontiersin.orgnih.govmdpi.com
Differential Activities of L-L, D-D, and D-L Cyclo(Leu-Pro)
Studies on the different stereoisomers of cyclo(Leu-Pro) have demonstrated varying levels of biological activity. For instance, in investigations concerning antifungal activity against Colletotrichum orbiculare, three isomers were identified: cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro). frontiersin.orgnih.govscilit.comresearchgate.net At a concentration of 100 μg/mL, cyclo(L-Leu-L-Pro) significantly and more effectively inhibited the germination of conidia and appressorium formation, and reduced leaf lesion size caused by C. orbiculare, compared to the control. frontiersin.orgnih.govscilit.comresearchgate.net Cyclo(D-Leu-D-Pro) also significantly reduced conidia germination and lesion occurrence, although cyclo(D-Leu-L-Pro) did not exhibit antifungal activity at this concentration. frontiersin.orgnih.govscilit.comresearchgate.net The LL-form showed antifungal and biocontrol activities, while the DD-form had some germination inhibitory activity. frontiersin.orgnih.govresearchgate.net
Another study investigating nematicidal activity against Meloidogyne incognita found that cyclo(L-Pro-L-Leu) purified from P. putida displayed strong activity, with J2 mortality reaching 84.3% after 72 hours of exposure to 67.5 mg/L. mdpi.com Cyclo(D-Pro-L-Leu) also showed nematicidal activity and inhibited egg hatching, but its activity was significantly lower than that of cyclo(L-Pro-L-Leu) in this study. mdpi.com
These findings highlight that the specific stereochemical configuration of the amino acids in cyclo(Leu-Pro) is a crucial determinant of its biological effects.
Here is a table summarizing the differential activities of cyclo(Leu-Pro) stereoisomers against Colletotrichum orbiculare:
| Isomer | Antifungal Activity (100 μg/mL) | Effect on Conidia Germination | Effect on Appressorium Formation | Effect on Leaf Lesion Size |
| cyclo(L-Leu-L-Pro) | Significant and more effective | Inhibited | Inhibited | Reduced |
| cyclo(D-Leu-D-Pro) | Significant | Reduced | Reduced | Reduced |
| cyclo(D-Leu-L-Pro) | None observed | No significant inhibition | Not specified | Not specified |
Significance of Chirality in Pharmacological Effects
The significance of chirality extends beyond antifungal and nematicidal activities, influencing a wide range of pharmacological effects of cyclic dipeptides. Different stereoisomers can interact differently with chiral biological molecules such as receptors, enzymes, and transport proteins, leading to variations in binding affinity, metabolism, and ultimately, biological response. mdpi.com The presence of chiral centers within the cyclic dipeptide scaffold results in unique spatial orientations of side chains, which can lead to distinct biological effects. mdpi.com
For example, while none of the cyclo(Leu-Pro) stereoisomers showed a significant effect on E. coli growth or biofilm formation in one study, other diketopiperazines with different amino acid compositions did show stereochemistry-dependent effects. mdpi.comresearchgate.netnih.gov This further emphasizes that the specific amino acid residues and their stereochemical configurations are critical for determining the biological activity of cyclic dipeptides.
Influence of Amino Acid Residues and Side Chains
The specific amino acid residues and their corresponding side chains within the cyclo(Pro-Leu) structure, and its analogs, significantly influence their biological activity. The chemical nature and spatial arrangement of these side chains dictate the interactions the cyclic dipeptide can have with biological targets.
Studies on various proline-based diketopiperazines, including cyclo(Pro-Leu), have indicated their relevance in diverse biological activities such as anti-inflammatory effects and inhibition of ear edema. mdpi.com The presence of proline often contributes to the rigidification of the cyclic peptide backbone, which can be crucial for maintaining a conformation necessary for biological activity. mdpi.comnih.gov
The requirement for specific hydrophobic amino acids like leucine (B10760876) or valine for certain activities, such as the inhibition of aflatoxin production by Aspergillus parasiticus observed with cyclo(L-Leu-L-Pro), suggests that hydrophobic interactions mediated by the side chains play a key role. nih.gov Replacing or modifying these amino acid residues can alter the lipophilicity, steric bulk, and electronic properties of the cyclic dipeptide, thereby impacting its ability to bind to targets and exert a biological effect. SAR studies involving single-site substituted analogs of other cyclic peptides have shown that while some substitutions are tolerated, others can significantly alter activity. nih.gov
Conformational Analysis and Bioactive Conformations
The biological activity of cyclic peptides is intimately linked to their three-dimensional structure or conformation. Unlike linear peptides, cyclic peptides have restricted conformational flexibility, which can pre-dispose them to adopt specific shapes that are recognized by biological receptors. Understanding the preferred conformations in solution is crucial for elucidating the bioactive conformation – the specific 3D arrangement that interacts with the biological target to elicit a response.
NMR Spectroscopy for Conformational Studies
NMR studies on cyclic peptides containing proline and leucine, or similar residues, have revealed insights into their conformational preferences. For instance, NMR has been used to investigate the conformation of cyclo(Pro-Leu-Aib)2, showing an asymmetric conformation with both cis and trans Aib-Pro bonds. oup.com Studies on other cyclic peptides containing proline and leucine have also utilized NMR to determine solution structures and analyze conformational flexibility in different solvents. scispace.comnih.govnih.govnih.gov The presence of proline can lead to cis-trans isomerism of the preceding peptide bond, adding another layer of conformational complexity that can be studied by NMR. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
For cyclic dipeptides with chiral centers, CD spectroscopy can be particularly useful for stereochemical assignment and for understanding how stereochemistry influences conformation. Distinct CD spectra are observed for different stereoisomers of cyclic dipeptides like cyclo(Leu-Pro), allowing for their differentiation and unambiguous stereochemical assignment. mdpi.comresearchgate.netnih.govnsf.gov This is important because, as discussed earlier, stereochemistry is a key determinant of biological activity. mdpi.comnih.govnsf.gov CD spectroscopy, in conjunction with NMR, provides complementary information for a comprehensive understanding of the relationship between stereochemistry, conformation, and bioactivity. mdpi.comresearchgate.netnih.gov
Here is a table illustrating the use of spectroscopic methods in conformational and stereochemical studies:
| Spectroscopic Method | Information Provided | Application to Cyclo(Pro-Leu) and Analogs |
| NMR Spectroscopy | Solution conformation (dihedral angles, hydrogen bonds, overall fold), cis-trans isomerism | Determining 3D structure, analyzing flexibility, identifying different conformers in solution. researchgate.netnih.govscispace.comnih.govnih.govnih.govoup.com |
| Circular Dichroism (CD) | Secondary structure, stereochemical assignment | Differentiating stereoisomers, understanding the impact of chirality on conformation. mdpi.comresearchgate.netnih.govnsf.gov |
Computational Approaches to Conformational Dynamics of Cyclo(Pro-Leu) and Analogs
Understanding the conformational dynamics of cyclic dipeptides, such as Cyclo(Pro-Leu), is crucial for elucidating their biological activities and informing the design of analogs with improved properties. Computational methods provide powerful tools to explore the complex conformational landscapes of these molecules, complementing experimental techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
Computational studies on cyclic peptides and diketopiperazines containing proline and leucine residues frequently employ techniques such as Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations to investigate their preferred conformations and flexibility in various environments. scbt.comchemimpex.comwikipedia.org
Molecular Dynamics simulations are utilized to simulate the time-dependent behavior of these molecules, providing insights into their conformational ensembles and transitions between different states in solution. scbt.com These simulations can reveal the influence of solvent interactions on peptide conformation, which is particularly important as the biological activity of peptides often occurs in aqueous environments. While explicit solvent MD simulations offer a more accurate representation of physiological conditions, they are computationally intensive, especially for cyclic peptides where ring strain can slow down conformational sampling. scbt.com To overcome these limitations, enhanced sampling techniques are often integrated with MD simulations to more effectively explore the free-energy landscape of cyclic peptides. scbt.com
Quantum Mechanics calculations, including methods like Density Functional Theory (DFT), are employed to study the electronic structure and relative stabilities of different conformers. chemimpex.comwikipedia.org QM calculations can provide detailed information about the energetic preferences for specific dihedral angles and the nature of intramolecular interactions, such as hydrogen bonds and CH-π interactions, which play a significant role in shaping the conformation of diketopiperazines.
Computational tools dedicated to conformer searching, such as CREST and ConfBuster++, are also valuable for identifying low-energy conformations of macrocycles, including cyclic dipeptides. These tools employ various algorithms to systematically sample conformational space and identify stable structures.
The data generated from computational studies include parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability and flexibility of the molecule during simulations. Analysis of dihedral angles provides insights into the local conformation around specific bonds, particularly the peptide bonds and the proline ring puckering. Relative energies of different conformers calculated using QM or force-field methods help to determine the most populated states in a conformational ensemble.
Advanced Analytical and Characterization Methodologies in Cyclo Pro Leu Research
Spectroscopic Techniques
Spectroscopic methods are fundamental for the structural characterization of Cyclo(Pro-Leu), providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance Spectroscopy (NMR) NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (COSY, HMBC), is extensively used for the structural elucidation and verification of Cyclo(Pro-Leu). ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the hydrogen and carbon atoms within the cyclic dipeptide structure Current time information in Port Elizabeth, ZA.nih.govmdpi.comscielo.brfrontiersin.orgnsf.gov. Analysis of chemical shifts and coupling patterns allows for the assignment of specific atoms and functional groups. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms and confirming the cyclic structure of Cyclo(Pro-Leu) nih.govmdpi.comfrontiersin.orgresearchgate.netnih.govmdpi.com. For instance, HMBC correlations can reveal couplings between protons and carbons separated by multiple bonds, aiding in the confirmation of the peptide linkages and the diketopiperazine ring system mdpi.comsemanticscholar.orgcsic.es.
Mass Spectrometry (MS) Mass spectrometry techniques, including LC-MS, GC-MS, HRMS, and ESI-MS/MS, are essential for determining the molecular weight, elemental composition, and fragmentation patterns of Cyclo(Pro-Leu) Current time information in Port Elizabeth, ZA.nih.govmdpi.comscielo.brfrontiersin.orgnsf.govchemimpex.comnih.gov. LC-MS and GC-MS are often coupled with chromatographic separation to analyze complex mixtures containing Cyclo(Pro-Leu) frontiersin.orgnih.govchromatographyonline.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the precise molecular formula of the compound semanticscholar.orgcsic.es. ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry) provides fragmentation data that helps in confirming the amino acid sequence and the cyclic nature of the peptide by analyzing the characteristic fragment ions produced mdpi.comscielo.brfrontiersin.orgcsic.esnih.gov.
Electronic Circular Dichroism (ECD) Spectroscopy ECD spectroscopy is a powerful tool for the determination of the absolute stereochemistry of chiral molecules like Cyclo(Pro-Leu) mdpi.comnsf.govchemimpex.com. Diketopiperazines, including Cyclo(Leu-Pro) isomers, exhibit distinct ECD spectra depending on their stereochemistry (e.g., L-Leu-L-Pro, D-Leu-D-Pro, D-Leu-L-Pro) mdpi.comnsf.govresearchgate.net. By comparing the experimental ECD spectrum of a Cyclo(Pro-Leu) sample with reference spectra of synthesized stereoisomers, the absolute configuration can be unambiguously assigned mdpi.comnsf.govresearchgate.netnih.gov. This method offers advantages over traditional methods like optical rotation, requiring less sample, and unlike Marfey's method, it does not require hydrolysis, which can lead to epimerization mdpi.comresearchgate.net.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the characteristic functional groups present in Cyclo(Pro-Leu) Current time information in Port Elizabeth, ZA.nih.govmdpi.comscielo.brfrontiersin.org. The infrared spectrum provides a molecular fingerprint based on the vibrational modes of the bonds within the molecule. Characteristic absorption bands for amide I (C=O stretching) and amide II (N-H bending and C-N stretching) functional groups, typical of peptide bonds and the diketopiperazine ring, are observed in the FTIR spectrum researchgate.netmt.com.
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic techniques are indispensable for the purification, assessment of purity, and confirmation of the identity of Cyclo(Pro-Leu) in various samples.
High-Performance Liquid Chromatography (HPLC) HPLC is widely used for the separation and purification of Cyclo(Pro-Leu) from complex mixtures, such as microbial extracts or biological samples nih.govmdpi.comscielo.brfrontiersin.orgchemimpex.commdpi.com. Reverse-phase HPLC, often using C18 columns, is commonly employed semanticscholar.orgmdpi.comsemanticscholar.org. The retention time of a compound under specific HPLC conditions serves as a valuable parameter for identification by comparison with authentic standards semanticscholar.orgmdpi.comsemanticscholar.org. HPLC is also used to assess the purity of synthesized or isolated Cyclo(Pro-Leu) chemimpex.comtcichemicals.comscbt.com.
Gas Chromatography (GC) GC, often coupled with MS (GC-MS), is utilized for the analysis and identification of volatile or semi-volatile compounds, including diketopiperazines like Cyclo(Pro-Leu) nih.govmdpi.comscielo.brfrontiersin.orgchemimpex.comresearchgate.net. GC separates compounds based on their boiling points and interaction with the stationary phase. The retention time in the gas chromatogram provides an identification parameter frontiersin.org. GC-MS is particularly useful for identifying Cyclo(Pro-Leu) by comparing its mass spectrum and retention time with library data or standards frontiersin.orgresearchgate.netnih.govnih.gov.
Stereochemical Assignment Methods
Determining the stereochemistry of the amino acid residues (Pro and Leu) within the cyclic structure of Cyclo(Pro-Leu) is crucial as different stereoisomers can exhibit distinct biological activities mdpi.comresearchgate.netfrontiersin.org.
Marfey’s Method Marfey's method is a common approach for determining the absolute stereochemistry of amino acid constituents in peptides after hydrolysis mdpi.comscielo.brsemanticscholar.orgchemimpex.commdpi.comsemanticscholar.orgnih.gov. The peptide is first hydrolyzed into its constituent amino acids. These amino acids are then derivatized with a chiral labeling reagent, such as Marfey's reagent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) semanticscholar.orgsemanticscholar.org. The resulting diastereomeric derivatives are then separated and analyzed by HPLC mdpi.comsemanticscholar.orgsemanticscholar.org. By comparing the retention times of the derivatized amino acids from the sample with those of derivatized standards of known L- and D-amino acids, the absolute configuration of the original amino acids in the peptide can be determined semanticscholar.orgmdpi.comsemanticscholar.org. However, it is noted that acid hydrolysis of diketopiperazines can potentially lead to epimerization mdpi.comresearchgate.net.
Electronic Circular Dichroism (ECD) As mentioned in section 8.1, ECD spectroscopy is a powerful non-destructive method for directly assigning the absolute stereochemistry of intact diketopiperazines, including Cyclo(Pro-Leu) isomers mdpi.comnsf.govchemimpex.com. This method avoids the potential issues of epimerization associated with hydrolysis-based methods like Marfey's method mdpi.comresearchgate.net.
Quantitative Analysis Methods
Quantitative analysis methods are employed to determine the amount or concentration of Cyclo(Pro-Leu) in various matrices.
GC-MS for Quantification in Matrices GC-MS is a suitable technique for the quantitative analysis of Cyclo(Pro-Leu), particularly in complex matrices where separation and specific detection are required researchgate.net. By using internal standards and calibration curves, the concentration of Cyclo(Pro-Leu) in a sample can be determined based on the intensity of its characteristic ions in the mass spectrum researchgate.net. This approach has been used for the identification and potential quantification of diketopiperazines, including Cyclo(Leu-Pro), in matrices such as wine researchgate.net.
Computational and in Silico Studies of Cyclo Pro Leu
Molecular Docking Simulations for Target Binding Prediction
Molecular docking simulations are employed to predict the binding affinity and interaction modes of Cyclo(Pro-Leu) with potential target proteins. This computational technique helps to identify likely protein targets and understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process.
Studies have utilized molecular docking to investigate the interaction of cyclo(L-Leu-L-Pro) with various target proteins. For instance, in silico molecular docking analysis was conducted against FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase of Aspergillus flavus. nih.gov Among these, FAD glucose dehydrogenase showed strong interactions with cyclo(L-Leu-L-Pro), exhibiting an S-score of -8.21. nih.gov These strong interactions with selected proteins suggest a mechanism for the observed growth inhibition of A. flavus by cyclo(L-Leu-L-Pro). nih.gov
Another study involving cyclo(L-Pro-L-Tyr) utilized molecular docking to understand its inhibitory activity against tyrosinase. The simulations indicated that cyclo(L-Pro-L-Tyr) binds within the substrate pocket, interacting with residues such as His263 and Val283. nih.gov The CDOCKER energy for this interaction was reported as -11.4 kcal/mol. nih.gov The fact that cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Leu) did not inhibit tyrosinase in experimental studies supports the binding model proposed by the docking simulations for cyclo(L-Pro-L-Tyr). nih.gov
Molecular docking studies have also been performed on other cyclic peptides containing proline and leucine (B10760876) residues or related structures to understand their binding to various biological targets, such as the colchicine (B1669291) binding site on tubulin ias.ac.in and integrin αvβ3. researchgate.net While these studies focus on different cyclic peptides, they highlight the general applicability and utility of molecular docking in predicting the interactions of this class of compounds with proteins.
Molecular Dynamics (MD) Simulations for Conformational Behavior and Protein-Ligand Stability
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of Cyclo(Pro-Leu) and the stability of its complexes with target proteins over time. These simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of their interactions in a physiological environment compared to static docking studies.
MD simulations are used to analyze the dynamic behavior and structural changes of protein-ligand complexes. nih.gov For example, production MD simulations for 200 ns have been conducted to study the dynamic behavior of free proteins and protein-ligand complexes. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during these simulations helps to understand the stability of the complexes. nih.gov
Studies on other cyclic peptides, such as cyclo(L-Cys-D-Cys) and cyclo(Gly-Leu), have utilized MD simulations to investigate their conformational preferences and self-assembly behavior. researchgate.netmdpi.comresearchgate.net While specific MD simulation data solely focused on Cyclo(Pro-Leu) and its protein-ligand stability were not extensively detailed in the search results, the application of MD simulations to similar cyclic peptides underscores its relevance in understanding the dynamic aspects of Cyclo(Pro-Leu) interactions. For instance, steered molecular dynamics simulations have been used to assess the interaction strength and dissociation of cyclic RGD peptides with integrin αvβ3, demonstrating the ability of MD to provide quantitative data on complex stability. researchgate.net
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to optimize the molecular structure of Cyclo(Pro-Leu) and compute its electronic properties. These calculations provide detailed information about the molecule's geometry, energy levels, charge distribution, and spectroscopic properties, which are crucial for understanding its reactivity and interactions.
DFT calculations are commonly employed to obtain optimized geometries of organic compounds with high precision. nih.govmdpi.com Frequency analysis is often conducted following DFT optimization to confirm the stability of the optimized structures by ensuring no negative frequencies are obtained, indicating that the structures represent the lowest energy states. nih.gov
DFT studies have been performed on cyclic dipeptides to interpret their vibrational spectra and understand their structural characteristics. mdpi.comresearchgate.net For example, DFT calculations were used to interpret the IR and Raman vibrational spectra of cyclo(L-Cys-D-Cys) and assign bands based on potential energy distribution. mdpi.com The optimized geometry and wavenumbers for cyclo(Gly-Leu) and its dimers have also been calculated using DFT methods. researchgate.net
While direct detailed DFT calculation results specifically for Cyclo(Pro-Leu) were not prominently featured, the application of DFT to similar cyclic dipeptides highlights its utility in providing fundamental structural and electronic information. DFT findings can reveal insights into the behavior of molecules in different environments, such as water solutions. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their structure and the identification of key structural features that contribute to the observed activity.
QSAR methodology is a significant tool in modern medicinal chemistry for predicting the activity of new drugs. imist.ma It operates on the principle that similar structures tend to have similar properties. imist.ma QSAR models can be developed using various computational descriptors that represent the physicochemical and structural properties of molecules. imist.ma
While the search results did not provide specific QSAR modeling studies focused solely on Cyclo(Pro-Leu), QSAR modeling has been applied to other series of compounds, including cyclic peptides and related structures, to predict their biological activities. researchgate.netresearchgate.net For instance, pharmacophore-based 3D-QSAR models have been generated for leucettine analogs to predict their Dyrk2 inhibitory activity. researchgate.net QSAR modeling has also been used to identify novel ACE2 inhibitors and understand the structural features required for their activity. researchgate.net These examples demonstrate the potential applicability of QSAR modeling to predict the activity of Cyclo(Pro-Leu) based on its structural characteristics if sufficient activity data for a series of related compounds were available.
Prediction of Bio-Pharmacokinetic and Polypharmacological Attributes
In silico methods are increasingly used to predict the bio-pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and polypharmacological attributes of compounds. Predicting these properties computationally helps in assessing the drug-likeness and potential multi-target activity of a molecule early in the discovery process.
In silico predictions of pharmacokinetic and toxic profiles have been conducted for cyclic peptides. nih.govresearchgate.net For instance, cyclic tetrapeptides have shown better predicted pharmacokinetic and toxic profiles compared to larger cyclic peptides like cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-). nih.govresearchgate.net
Polypharmacology, the concept that a single drug can modulate multiple targets, is an emerging strategy in drug discovery. mdpi.comoup.com In silico tools are utilized to predict the polypharmacological properties of compounds by identifying potential off-targets. mdpi.comresearchgate.net SwissTargetPrediction is one such web server used for in silico target fishing to predict potential protein targets based on structural similarities to known ligands. mdpi.comresearchgate.net
While specific in silico predictions of the full bio-pharmacokinetic and polypharmacological profile of Cyclo(Pro-Leu) were not detailed in the search results, the application of these methods to other cyclic peptides and natural products oup.commdpi.com indicates that similar analyses can be performed for Cyclo(Pro-Leu) to assess its potential ADME properties and predict potential interactions with multiple biological targets. Studies have shown that in silico methods can predict properties like aqueous solubility, permeability, and oral bioavailability. mdpi.comnih.gov
Preclinical Research and Therapeutic Development of Cyclo Pro Leu
In Vitro Efficacy Studies
In vitro studies have demonstrated the efficacy of Cyclo(Pro-Leu) against various microorganisms and cancer cell lines. Cyclo(L-Leu-L-Pro) has shown activity against twelve strains of vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values as low as 12.5 µg/ml for certain Enterococcus faecalis strains. caymanchem.comvulcanchem.com It has also exhibited antifungal activity against pathogens such as Candida albicans and Trichophyton rubrum. vulcanchem.comfrontiersin.org Growth of Ganoderma boninense and Candida albicans was similarly attenuated by cyclo(Leu-Pro) isolated from Lactobacillus plantarum. frontiersin.org
Furthermore, Cyclo(L-Leu-L-Pro) has demonstrated concentration-dependent inhibition of the growth of K562, HL-60, and U937 leukemia cells at concentrations ranging from 1 to 500 µg/ml. caymanchem.com Another study indicated that cyclo(l-Leu-l-Pro) isolated from a tunicate-derived actinomycete Streptomyces sp. moderately inhibited the proliferation of HCT-116, HepG2, and MCF-7 cancer cell lines. mdpi.com The diastereoisomer, cyclo(d-Leu-l-Pro), also exhibited moderate inhibition effects against ECA-109, HeLa-S3, and PANC-1 cell lines. mdpi.com
Cyclo(Leu-Pro) has also shown antiviral activity. nih.gov Specifically, cis-cyclo(Leu-Pro) has displayed significant antiviral activity against influenza A virus strains H1N1 and H3N2. nih.govmedchemexpress.com
The following table summarizes some in vitro efficacy findings for Cyclo(Pro-Leu):
| Target Organism/Cell Line | Cyclo(Pro-Leu) Isomer | Effect | Concentration/MIC | Source Organism |
| Enterococcus faecalis (VRE) | Cyclo(L-Leu-L-Pro) | Antibacterial | 12.5 µg/ml (MIC) | Streptomyces sp. KH-614 |
| Candida albicans | Cyclo(Leu-Pro) | Antifungal | Significant inhibition | Lactobacillus plantarum |
| Trichophyton rubrum | Cyclo(Leu-Pro) | Antifungal | Significant inhibition | Streptomyces sp. KH-614 |
| K562 Leukemia Cells | Cyclo(L-Leu-L-Pro) | Growth Inhibition | 1-500 µg/ml | Streptomyces |
| HL-60 Leukemia Cells | Cyclo(L-Leu-L-Pro) | Growth Inhibition | 1-500 µg/ml | Streptomyces |
| U937 Leukemia Cells | Cyclo(L-Leu-L-Pro) | Growth Inhibition | 1-500 µg/ml | Streptomyces |
| HCT-116 Cancer Cells | Cyclo(l-Leu-l-Pro) | Proliferation Inhibition | 16 μg/mL | Streptomyces sp. |
| HepG2 Cancer Cells | Cyclo(l-Leu-l-Pro) | Proliferation Inhibition | ≥50 μg/mL | Streptomyces sp. |
| MCF-7 Cancer Cells | Cyclo(l-Leu-l-Pro) | Proliferation Inhibition | 30 μg/mL | Streptomyces sp. |
| ECA-109 Cancer Cells | Cyclo(d-Leu-l-Pro) | Inhibition | 20 μM (44% inhibition) | Not specified |
| HeLa-S3 Cancer Cells | Cyclo(d-Leu-l-Pro) | Inhibition | 20 μM (55% inhibition) | Not specified |
| PANC-1 Cancer Cells | Cyclo(d-Leu-l-Pro) | Inhibition | 20 μM (55% inhibition) | Not specified |
| Influenza A Virus (H1N1, H3N2) | cis-Cyclo(Leu-Pro) | Antiviral | Inhibitory effects | Goishi tea, Lactobacillus plantarum LBP-K10 nih.govmedchemexpress.com |
In Vivo Efficacy Studies (e.g., Animal Models of Disease)
In vivo studies have investigated the efficacy of Cyclo(Pro-Leu) in animal models, particularly concerning its nematicidal activity. Cyclo(L-Pro-L-Leu) isolated from Pseudomonas putida MCCC 1A00316 demonstrated nematicidal activities against Meloidogyne incognita second-stage juveniles (J2). researchgate.net Exposure to 67.5 mg/L of HPLC-purified cyclo(l-Pro–l-Leu) resulted in an 84.3% mortality rate of M. incognita J2 after 72 hours. researchgate.net Furthermore, a concentration of 2000 mg/L of cyclo(L-Pro-L-Leu) led to a low egg-hatching rate of 9.74% after 8 days of incubation, compared to 53.11% in the control group. researchgate.net
Another study identified cyclo(d-Pro-l-Leu) produced by Bacillus amyloliquefaciens Y1 as having nematocidal activity against Meloidogyne incognita under both in vitro and in vivo conditions. mdpi.com In pot experiments, inoculation with the Y1 strain suppressed infection by M. incognita, leading to a significant decrease in root galls and egg counts in the plant root system. mdpi.com
While some studies mention the evaluation of related proline-based cyclic dipeptides in animal models for conditions like renal injury, direct in vivo efficacy data for Cyclo(Pro-Leu) in mammalian disease models is less extensively reported in the provided search results. For instance, cyclo(Val-Pro) and cyclo(Leu-Hydroxy-Pro) were evaluated in acute and chronic renal injury models in mice, showing alleviation of renal inflammation and tubular epithelial apoptosis. nih.govresearchgate.net
Assessment of Efficacy in Specific Biological Systems
Cyclo(Pro-Leu) has been assessed for its efficacy in various biological systems, primarily focusing on its antimicrobial and nematicidal effects. As detailed in the in vitro section, it exhibits efficacy against specific bacterial and fungal strains. caymanchem.comvulcanchem.comfrontiersin.org Its activity against vancomycin-resistant enterococci and pathogenic fungi highlights its potential in combating drug-resistant infections. vulcanchem.comfrontiersin.org
In agricultural contexts, the nematicidal activity of Cyclo(Pro-Leu) against Meloidogyne incognita demonstrates its potential for biocontrol applications. vulcanchem.comfrontiersin.orgresearchgate.net The ability of specific isomers like cyclo(L-Pro-L-Leu) and cyclo(D-Leu-D-Pro) to reduce germination and appressorium formation in plant pathogens like Colletotrichum orbiculare suggests their utility in plant disease suppression. frontiersin.org
Beyond antimicrobial and nematicidal activities, research indicates potential roles in other biological systems. Cyclo(-L-Leu-L-Pro) is being explored for its potential in modulating neurotransmitter systems, which could have implications for neurological disorders. chemimpex.com It is also being investigated for potential as an inhibitor in certain enzymatic reactions, which might be relevant for conditions like cancer and metabolic disorders. chemimpex.com Additionally, cyclo(L-Leu-L-Pro) has shown antifouling activity, inhibiting the attachment of Balanus amphitrite larvae. caymanchem.com
Research on Delivery Systems for Cyclo(Pro-Leu) (e.g., liposome (B1194612) encapsulation of related cyclic dipeptides)
Research into delivery systems for cyclic dipeptides, including approaches like liposome encapsulation, has been explored to potentially enhance their therapeutic efficacy and overcome limitations such as cellular permeability. While direct studies on the liposome encapsulation of Cyclo(Pro-Leu) were not prominently found in the search results, studies on related cyclic dipeptides provide insights into this area.
For example, liposome encapsulation of cyclo(His-Gly) and cyclo(His-Ala) was investigated to improve their anticancer activity against cell lines like HeLa and MCF-7. researchgate.netingentaconnect.com These hydrophilic cyclic dipeptides were considered ideal candidates for inclusion in targeted drug delivery systems like liposomes due to their predicted low cellular permeability. researchgate.netingentaconnect.com Liposomes composed of various lipids, including phosphatidylcholine and PEG-DSPE, were prepared, and their encapsulation efficiency and particle size were characterized. researchgate.netingentaconnect.com Folate-targeted liposomes, incorporating folate-polyethylene glycol-cholesteryl hemisuccinate (F-PEG-CHEMS), showed a significant improvement in the cytotoxic activity of encapsulated cyclo(His-Ala) and cyclo(His-Gly), particularly in cell lines cultured in media with physiological folic acid concentrations. researchgate.netingentaconnect.com This suggests that liposome encapsulation, especially with targeting ligands, can enhance the delivery and efficacy of cyclic dipeptides.
Another study explored liposome encapsulation of cyclo(L-tyrosyl-L-prolyl) (cyclo(Tyr-Pro)) to determine its effect on antibacterial activity. ingentaconnect.com Liposome-encapsulated cyclo(Tyr-Pro) showed lower minimum inhibitory concentrations against certain bacterial strains compared to the free form, indicating that encapsulation has the potential to enhance activity and potentially overcome bacterial resistance. ingentaconnect.com
These studies on related cyclic dipeptides highlight liposome encapsulation as a potential strategy to improve the delivery and biological activity of Cyclo(Pro-Leu) by enhancing cellular uptake and targeting specific cells or tissues.
Optimization as a Drug Lead
The optimization of cyclic dipeptides, including Cyclo(Pro-Leu), as drug leads involves strategies to enhance their activity, potency, selectivity, and pharmacokinetic properties. rsc.org The cyclic nature of Cyclo(Pro-Leu) already contributes to increased stability against proteolytic degradation compared to linear peptides, a key aspect in peptide drug development. vulcanchem.commdpi.com
Structural modifications are a common approach in peptide lead optimization. Incorporating D-amino acids or β-amino acids can impart metabolic stability. rsc.orgmdpi.com While the native form of Cyclo(Pro-Leu) contains L-amino acids, the existence and study of diastereoisomers like cyclo(d-Leu-l-Pro) indicate that stereochemistry can influence biological activity. mdpi.com Further structural modifications and cyclization strategies can be explored to optimize the properties of Cyclo(Pro-Leu). rsc.org
Computational approaches and in silico tools play a significant role in the drug optimization process by providing insights into structure-activity relationships, predicting pharmacokinetic and toxic profiles, and guiding modifications to improve potency and reduce toxicity. mdpi.comnih.gov For instance, in silico predictions for cyclic tetrapeptides have suggested better pharmacokinetic and toxic profiles compared to larger cyclic peptides. nih.govnih.gov
The diverse biological activities observed for Cyclo(Pro-Leu) and related cyclic dipeptides, such as antimicrobial, antiviral, nematicidal, and potential anticancer effects, position Cyclo(Pro-Leu) as a promising scaffold for further optimization as a drug lead for various therapeutic applications. caymanchem.comvulcanchem.comfrontiersin.orgnih.govmdpi.comchemimpex.com
Challenges and Future Perspectives in Cyclo Pro Leu Research
Elucidating Underexplored Mechanisms of Action
A primary challenge in the study of Cyclo(Pro-Leu) is that its precise mechanisms of action are not yet fully understood. nih.gov Research indicates that its bioactivity is not attributable to a single pathway but likely involves a multifactorial process. For instance, in controlling plant diseases, proposed mechanisms include the disruption of fungal cell membranes, the inhibition of enzymes crucial for fungal cell wall synthesis, and the induction of host plant defense responses. nih.govfrontiersin.org Some cyclic dipeptides are known to influence quorum sensing in bacteria, a cell-to-cell communication process, which could be another avenue of action for Cyclo(Pro-Leu). frontiersin.org
More specific mechanisms are beginning to be uncovered. A recent study on Cyclo(L-Leu-L-Pro) isolated from marine actinobacteria demonstrated its ability to protect normal breast epithelial cells from oxidative damage induced by tert-butyl hydroperoxide. archbreastcancer.com The study suggested that this protective effect is mediated by targeting the CD151 gene, which in turn reduces the overexpression of cytochrome P450 and subsequent generation of intracellular reactive oxygen species (ROS). archbreastcancer.com Further investigation into receptor-mediated signaling and other intracellular targets is necessary to build a comprehensive understanding of how Cyclo(Pro-Leu) exerts its diverse effects at a molecular level. researchgate.net
Overcoming Limitations in Production and Scalability
The translation of Cyclo(Pro-Leu) from a laboratory curiosity to a viable therapeutic or agricultural agent is hampered by significant production and scalability issues. Natural production, which involves isolation from microbial cultures such as Pseudomonas, Streptomyces, and Lactobacillus, or even from food sources like roasted coffee, often results in low yields. nih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov This makes it difficult and costly to obtain the large quantities needed for extensive testing and commercialization.
Chemical synthesis presents an alternative route, but it is not without its own set of challenges. The synthesis of cyclic peptides, particularly those with constrained 12-membered rings like Cyclo(Pro-Leu), can be exceptionally difficult. nih.gov Attempts at cyclization of the linear dipeptide precursor can lead to the formation of undesired products, such as cyclodimers, instead of the intended cyclomonomer. nih.gov Furthermore, the processes can be plagued by low yields and the risk of epimerization (an unwanted change in stereochemistry), which complicates purification and reduces the amount of the desired active compound. nih.govnih.gov Developing novel, efficient, and stereoselective synthetic strategies is crucial for overcoming these limitations and enabling large-scale production.
Addressing Stereochemical Complexities in Natural Product Isolation
The presence of two chiral centers in Cyclo(Pro-Leu) means it can exist as four distinct stereoisomers: cyclo(L-Pro-L-Leu), cyclo(D-Pro-D-Leu), cyclo(L-Pro-D-Leu), and cyclo(D-Pro-L-Leu). mdpi.com A significant challenge in natural product chemistry is the unambiguous determination of the absolute configuration of the isolated compound, as stereochemistry is a key determinant of biological activity. mdpi.comnsf.govnih.gov
Research has demonstrated that the biological effects of Cyclo(Pro-Leu) isomers can vary dramatically. In one study, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) isolated from Pseudomonas sesami BC42 showed significant antifungal activity against Colletotrichum orbiculare, whereas the cyclo(D-Leu-L-Pro) isomer exhibited no such activity. nih.govfrontiersin.org This highlights the critical importance of correctly identifying the stereoisomer. Traditional methods can be ambiguous, but advanced spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), have proven to be powerful tools. mdpi.com By comparing the ECD spectrum of a naturally isolated sample to a reference library of all four synthetically prepared stereoisomers, researchers can achieve an unambiguous assignment of its absolute configuration. mdpi.comnih.gov
Table 1: Stereoisomer-Specific Antifungal Activity of Cyclo(Pro-Leu) against C. orbiculare
| Stereoisomer | Antifungal Activity | Finding |
| cyclo(L-Leu-L-Pro) | Active | Significantly inhibited conidia germination and appressorium formation. nih.govfrontiersin.org |
| cyclo(D-Leu-D-Pro) | Active | Significantly reduced conidia germination and lesion occurrence. nih.govfrontiersin.org |
| cyclo(D-Leu-L-Pro) | Inactive | Did not exhibit antifungal activity. nih.govfrontiersin.org |
Expanding the Spectrum of Biological Applications
Cyclo(Pro-Leu) has been identified as possessing a wide array of biological activities, suggesting a broad potential for various applications. Initially recognized for its antimicrobial properties, its known functions have expanded considerably. frontiersin.org The compound and its stereoisomers have demonstrated antifungal, antibacterial, antiviral, and nematicidal activities. nih.govfrontiersin.orgfrontiersin.org This makes it a promising candidate for the development of biopesticides in agriculture, offering a more biodegradable alternative to synthetic chemicals. nih.gov
Beyond agriculture, the therapeutic potential of Cyclo(Pro-Leu) is an active area of research. Studies have pointed towards antioxidant and anti-inflammatory effects. nih.gov For instance, Cyclo(L-Leu-L-Pro) has been shown to protect cells from oxidative stress. archbreastcancer.com Furthermore, related proline-based cyclic dipeptides have been found to alleviate acute and chronic renal injury in preclinical models, suggesting a potential role in treating kidney disease. nih.gov The potential for anticancer applications is also being explored. archbreastcancer.comnih.gov Future research should continue to screen Cyclo(Pro-Leu) and its analogs against a wider range of biological targets to uncover new therapeutic avenues.
Table 2: Overview of Reported Biological Activities of Cyclo(Pro-Leu)
| Biological Activity | Source/Organism | Potential Application |
| Antifungal | Pseudomonas sesami nih.govfrontiersin.org | Agriculture (Biocontrol) |
| Antibacterial | Streptomyces sp. frontiersin.org | Medicine |
| Antiviral | Lactobacillus plantarum frontiersin.org | Medicine |
| Nematicidal | Pseudomonas putida frontiersin.org | Agriculture (Biocontrol) |
| Antioxidant | Marine Actinobacteria archbreastcancer.com | Medicine (Cell Protection) |
| Anti-inflammatory | General DKP property nih.gov | Medicine |
| Renal Protection | Pseudomonas sp. (related compounds) nih.gov | Medicine (Kidney Disease) |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
To fully understand the biological impact of Cyclo(Pro-Leu), a systems-level approach is required. The integration of "omics" technologies—such as proteomics (the study of proteins) and metabolomics (the study of metabolites)—offers a powerful strategy for gaining a comprehensive view of the molecular changes induced by this compound. nih.govmdpi.com These technologies can provide an unbiased, global snapshot of the cellular response to Cyclo(Pro-Leu) treatment, moving beyond single-target investigations.
For example, proteomics can identify which proteins change in expression or post-translational modification status after exposure to Cyclo(Pro-Leu), revealing the signaling pathways and cellular machinery that are affected. nih.gov Metabolomics can concurrently identify shifts in the cellular metabolic profile, highlighting which biochemical pathways are perturbed. mdpi.com By integrating these data, researchers can construct detailed network models of the compound's mechanism of action, identify potential biomarkers of its activity, and uncover novel therapeutic targets. mdpi.com While the direct application of these technologies to Cyclo(Pro-Leu) is still an emerging area, their use in characterizing other natural products demonstrates their immense potential for accelerating research and discovery in this field.
Translational Research and Clinical Potential Beyond Preclinical Stages
Despite promising preclinical data, the path to clinical application for any new compound is challenging. For cyclic peptides in general, the translational value can sometimes be low due to issues with toxicity or poor targeting, even after showing potent activity in laboratory settings. mdpi.com However, the diketopiperazine (DKP) scaffold of Cyclo(Pro-Leu) possesses several advantageous properties that bolster its clinical potential. The cyclic structure imparts significant stability against degradation by proteases, a common pitfall for linear peptides. nih.govmdpi.com
This high biostability, combined with the ability of some DKPs to be actively absorbed in the intestine and cross the blood-brain barrier, makes them attractive candidates for drug development, particularly for neurological disorders. nih.gov Preclinical studies on related proline-based cyclic dipeptides have already demonstrated efficacy in animal models of renal injury, providing a proof-of-concept for their therapeutic utility. nih.gov The next critical steps for Cyclo(Pro-Leu) involve rigorous preclinical toxicology studies and the development of targeted delivery systems to enhance efficacy and minimize potential off-target effects. While no clinical trials are currently underway for Cyclo(Pro-Leu) itself, the compelling biological activities and favorable structural properties warrant its continued investigation and progression towards translational research.
Conclusion
Summary of Key Research Findings on Cyclo(Pro-Leu)
Cyclo(Pro-Leu), a cyclic dipeptide belonging to the diketopiperazine class, has been the subject of various research investigations revealing a spectrum of biological activities. This compound, formed from proline and leucine (B10760876) residues, has demonstrated efficacy across different biological domains, including antimicrobial, antiviral, and nematicidal applications.
Key findings highlight its potent antibacterial activity, notably against vancomycin-resistant enterococci (VRE), with reported minimum inhibitory concentration (MIC) values as low as 12.5 μg/ml against certain E. faecalis strains. vulcanchem.comcaymanchem.com Research has also shown its inhibitory effects on the growth of leukemia cell lines, such as K562, HL-60, and U937, in a concentration-dependent manner in vitro. caymanchem.com
In the realm of antifungal activity, Cyclo(Pro-Leu) has shown effectiveness against a variety of fungal pathogens, including Candida albicans, Trichophyton rubrum, and Aspergillus flavus. vulcanchem.comtargetmol.comfrontiersin.orgresearchgate.net Studies indicate its ability to inhibit fungal growth, conidial germination, and appressorium formation, critical processes for fungal infection. targetmol.comfrontiersin.orgnih.gov Furthermore, it has been found to inhibit the production of aflatoxins by Aspergillus parasiticus. researchgate.netnih.gov
Beyond its antimicrobial properties, Cyclo(Pro-Leu) exhibits antiviral activity, demonstrating inhibitory effects against influenza A viruses, including the H1N1 and H3N2 strains. frontiersin.org Its nematicidal properties have also been documented, with studies showing significant mortality rates and inhibition of egg hatching in nematodes like Meloidogyne incognita. vulcanchem.comfrontiersin.orgmdpi.com Additionally, research has indicated its potential as an antifouling agent. caymanchem.com
The biological activity of Cyclo(Pro-Leu) can be influenced by its isomeric form; for instance, cyclo(L-Leu-L-Pro) has shown more pronounced antifungal activity against Colletotrichum orbiculare compared to other isomers. frontiersin.orgnih.govscilit.com The cyclic structure of the compound is believed to contribute to its stability against proteolytic degradation, enhancing its potential for biological applications. vulcanchem.com Proposed mechanisms of action include the disruption of microbial cell membranes and interference with essential cellular processes. vulcanchem.com
Summary of Selected Biological Activities of Cyclo(Pro-Leu)
| Activity Type | Target Organism/Cell Line | Key Finding | Reference |
| Antibacterial | Vancomycin-resistant enterococci (VRE) | MIC values as low as 12.5 μg/ml. | vulcanchem.comcaymanchem.com |
| Antifungal | Candida albicans | Significant inhibition of growth. | vulcanchem.com |
| Antifungal | Trichophyton rubrum | Significant inhibition of growth. | vulcanchem.comfrontiersin.org |
| Antifungal | Aspergillus flavus | Inhibits proliferation, conidial germination, and formation. | targetmol.comresearchgate.net |
| Antifungal | Aspergillus parasiticus | Inhibits aflatoxin production (IC50 = 0.20 mg/ml). | researchgate.netnih.gov |
| Antifungal | Colletotrichum orbiculare | Inhibits conidia germination and appressorium formation (isomer-dependent). | frontiersin.orgnih.govscilit.com |
| Antiviral | Influenza A (H1N1, H3N2) | Inhibitory effects. | frontiersin.org |
| Nematicidal | Meloidogyne incognita | High mortality rates (up to 84.3%) and inhibition of egg hatching. | vulcanchem.commdpi.com |
| Antifouling | B. amphitrite larva | Inhibits attachment (EC50 = 0.15 mM). | caymanchem.com |
| Anti-leukemia | K562, HL-60, U937 cells | Inhibits growth in a concentration-dependent manner. | caymanchem.com |
Recapitulation of Cyclo(Pro-Leu)'s Significance as a Bioactive Compound
The significance of Cyclo(Pro-Leu) as a bioactive compound stems from its diverse and potent biological activities. As a naturally occurring cyclic dipeptide, often isolated from microorganisms such as bacteria and fungi, it represents a class of compounds with inherent biological relevance. vulcanchem.comcaymanchem.com
Its broad-spectrum activity against bacteria, fungi, viruses, and nematodes underscores its potential as a versatile agent. vulcanchem.comfrontiersin.orgfrontiersin.orgmdpi.com The demonstrated effectiveness against challenging targets like vancomycin-resistant enterococci and aflatoxin-producing fungi highlights its importance in addressing issues of antimicrobial resistance and food safety. vulcanchem.comcaymanchem.comresearchgate.netnih.gov Furthermore, its activity against plant pathogens and nematodes positions it as a valuable candidate for sustainable agricultural biocontrol strategies. vulcanchem.comtargetmol.comfrontiersin.orgnih.govmdpi.comscilit.com
The cyclic structure of Cyclo(Pro-Leu) provides enhanced stability compared to linear peptides, making it a more promising candidate for development into stable and effective agents. vulcanchem.com Its discovery and characterization contribute to the broader understanding of the biological roles and potential applications of cyclic dipeptides.
Outlook for Future Research Directions and Applications
Future research on Cyclo(Pro-Leu) is poised to explore its full therapeutic and practical potential. A critical direction involves further elucidation of its precise mechanisms of action at the molecular level across its various observed activities. vulcanchem.comontosight.ai Understanding how it interacts with microbial cells, viruses, nematodes, and cancer cells will be crucial for optimizing its use and developing potential derivatives.
The promising activity against multidrug-resistant bacteria suggests a significant avenue for research into its potential as a novel antimicrobial agent to combat the growing threat of antibiotic resistance. vulcanchem.comfrontiersin.org Similarly, further investigation into its antiviral properties could lead to the development of new antiviral therapies. frontiersin.org
In agriculture, the potential of Cyclo(Pro-Leu) as a biopesticide for controlling fungal diseases and nematode infestations warrants further exploration and development. vulcanchem.comtargetmol.comfrontiersin.orgnih.govmdpi.comscilit.com Research focusing on its application methods, efficacy in field conditions, and environmental impact will be essential.
Q & A
Q. What methodologies are recommended for isolating Cyclo(Pro-Leu) from microbial sources?
Cyclo(Pro-Leu) is typically isolated using solvent extraction followed by chromatographic techniques such as column chromatography (e.g., silica gel or Sephadex LH-20) and preparative HPLC. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, Barrientosiimonas humi isolates required sequential extraction with ethyl acetate and methanol, followed by NMR analysis to confirm the cyclic dipeptide structure .
Q. How can researchers validate the purity and structural identity of Cyclo(Pro-Leu)?
Purity is assessed using HPLC with UV detection (e.g., 210–254 nm wavelengths), while structural validation relies on tandem MS (e.g., ESI-MS for molecular ion peaks) and 2D NMR (COSY, HSQC, HMBC) to resolve Pro and Leu residues. Absolute configuration is determined via Marfey’s method after acid hydrolysis .
Q. What are the standard storage conditions for Cyclo(Pro-Leu) to ensure stability?
Cyclo(Pro-Leu) should be stored as a lyophilized powder at 2–8°C for short-term use or at -20°C for long-term stability. Solubilized forms in DMSO or water require aliquoting and storage at -80°C to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of Cyclo(Pro-Leu) in concentration-dependent assays?
Use dose-response curves with logarithmic concentration gradients (e.g., 0.1–100 μg/mL) and replicate experiments (n ≥ 3). For algicidal activity, pair Cyclo(Pro-Leu) with a positive control (e.g., Cyclo(4-OH-Pro-Leu)) and measure endpoints like cell viability via OD600 or fluorescence assays. Linear regression analysis can quantify EC50 values and compare potency between analogs .
Q. What strategies address contradictory data in Cyclo(Pro-Leu) bioactivity studies?
Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or microbial strains. Validate findings using orthogonal assays (e.g., brine shrimp lethality tests vs. cell culture models) and ensure compound stability via HPLC reanalysis post-experiment. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can identify significant outliers .
Q. How can researchers overcome limited sample quantities for bioactivity testing of Cyclo(Pro-Leu)?
Prioritize high-throughput microplate assays (e.g., 96-well plates) with reduced reaction volumes. Synergistic studies (e.g., combining Cyclo(Pro-Leu) with other diketopiperazines) may amplify effects. If material is scarce, focus on computational modeling (e.g., molecular docking) to predict interaction targets before scaling up synthesis .
Q. What experimental frameworks are used to study Cyclo(Pro-Leu)’s role in microbial adaptation?
Transcriptomic or proteomic profiling of microbial communities exposed to Cyclo(Pro-Leu) can identify stress-response pathways. For cold-adapted species, compare metabolite production at varying temperatures and use gene knockout models to validate biosynthetic pathways (e.g., non-ribosomal peptide synthetases) .
Methodological Notes
- Data Interpretation : Always cross-reference spectral data (NMR, MS) with published libraries (e.g., AntiMarin, PubChem) to avoid misannotation .
- Bioassay Design : Include solvent controls (e.g., DMSO) to rule out artifactual effects in viability assays .
- Ethical Compliance : For in vivo models (e.g., brine shrimp), adhere to institutional guidelines for ethical screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
